2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
Description
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Properties
IUPAC Name |
2-methylsulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S2/c1-10-3-9-8-2(11-3)4(5,6)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULROOIOMHZXHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067694 | |
| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |
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Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
32539-16-5 | |
| Record name | 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32539-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |
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| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |
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| Record name | 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS 32539-16-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole, a key heterocyclic intermediate in the synthesis of agrochemicals and a building block for specialty chemicals. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, discusses its spectroscopic characterization, and explores its reactivity and potential applications. The information is curated to support researchers and professionals in leveraging this compound's unique characteristics for novel molecular design and development.
Introduction: A Versatile Trifluoromethylated Heterocycle
This compound (CAS 32539-16-5) is a five-membered heterocyclic compound distinguished by the presence of a trifluoromethyl group and a methylthio substituent on a 1,3,4-thiadiazole core. The incorporation of the trifluoromethyl (CF3) group is of particular significance in medicinal and agricultural chemistry, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,3,4-thiadiazole ring system itself is a well-established pharmacophore, known for a wide range of biological activities.[1][2] This unique combination of functional groups makes this compound a valuable intermediate for the synthesis of complex molecules with tailored properties. Its most prominent application to date is as a crucial precursor in the industrial production of the herbicide fluthiachlor.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and formulation. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 32539-16-5 | [4] |
| Molecular Formula | C4H3F3N2S2 | [3] |
| Molecular Weight | 200.21 g/mol | [4] |
| Boiling Point | 197 °C | [3] |
| Flash Point | 73 °C | [3] |
| Density | 1.55 g/cm³ | [3] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Purity | ≥99% (commercially available) | [3] |
Synthesis and Mechanism
The primary industrial synthesis of this compound involves the cyclization of a dithiocarbazate derivative with a trifluoroacetic acid source. A well-documented method utilizes the reaction of methyldithiocarbazinate with trifluoroacetic acid.[5]
Reaction Scheme
Caption: Synthesis of the target compound.
The reaction proceeds through the condensation of the hydrazinyl and dithiocarboxylate moieties of methyldithiocarbazinate with trifluoroacetic acid, followed by cyclization and dehydration to form the stable 1,3,4-thiadiazole ring. The use of an excess of trifluoroacetic acid can serve as both a reactant and a solvent.[5]
Step-by-Step Experimental Protocol
The following protocol is a generalized procedure based on patented industrial processes.[5] Researchers should adapt this protocol based on their laboratory scale and safety infrastructure.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Charging Reagents: Charge the flask with methyldithiocarbazinate and a suitable aprotic solvent, such as toluene.
-
Addition of Trifluoroacetic Acid: Slowly add trifluoroacetic acid to the stirred suspension of methyldithiocarbazinate. An exothermic reaction may be observed.
-
Heating and Reflux: Heat the reaction mixture to a temperature that facilitates the reaction and allows for the azeotropic removal of water. The exact temperature will depend on the solvent used.
-
Monitoring the Reaction: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture. The work-up procedure may involve washing with water and a mild base to remove excess trifluoroacetic acid.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Note on a key process improvement: A significant challenge in this synthesis can be the formation of the byproduct 2,5-bis(methylthio)-1,3,4-thiadiazole. Patented methods describe a process for the selective removal of this impurity by acidification of the reaction mixture, followed by phase separation.[5]
Spectroscopic Characterization (Predicted)
¹H NMR
The proton NMR spectrum is expected to be simple, showing a singlet for the methylthio (-SCH₃) protons. The chemical shift of this singlet would likely be in the range of δ 2.5-3.0 ppm.
¹³C NMR
The carbon NMR spectrum should display distinct signals for each of the four carbon atoms:
-
-SCH₃: A signal in the aliphatic region, likely around δ 15-20 ppm.
-
C-S (thiadiazole ring): A signal for the carbon atom of the thiadiazole ring attached to the methylthio group.
-
C-CF₃ (thiadiazole ring): A signal for the carbon atom of the thiadiazole ring attached to the trifluoromethyl group, which will appear as a quartet due to coupling with the three fluorine atoms.
-
-CF₃: A signal for the trifluoromethyl carbon, which will also be a quartet.
Infrared (IR) Spectroscopy
The IR spectrum will likely show characteristic absorption bands for:
-
C-H stretching: Around 2900-3000 cm⁻¹ for the methyl group.
-
C=N stretching: In the region of 1600-1650 cm⁻¹ characteristic of the thiadiazole ring.
-
C-F stretching: Strong absorption bands in the range of 1100-1300 cm⁻¹ due to the trifluoromethyl group.
-
C-S stretching: Weaker bands in the fingerprint region.
Mass Spectrometry
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 200. Fragmentation patterns would likely involve the loss of the methyl group (M-15), the methylthio group (M-47), and potentially cleavage of the thiadiazole ring.
Reactivity and Applications
The chemical reactivity of this compound is dictated by the interplay of its functional groups.
Caption: Key reactivity pathways.
-
Nucleophilic Aromatic Substitution: The 1,3,4-thiadiazole ring is electron-deficient and can be susceptible to nucleophilic attack, particularly at the carbon atoms. The methylthio group can act as a leaving group, allowing for the introduction of other functionalities. This is the key reactivity exploited in the synthesis of fluthiachlor.
-
Oxidation of the Methylthio Group: The sulfur atom of the methylthio group can be oxidized to a sulfoxide or a sulfone, providing a route to derivatives with altered electronic and solubility properties.
-
Electrophilic Attack on Ring Nitrogens: The nitrogen atoms of the thiadiazole ring possess lone pairs of electrons and can be susceptible to electrophilic attack, such as alkylation, leading to the formation of quaternary salts.
Application in Herbicide Synthesis: The Case of Fluthiachlor
The primary industrial application of this compound is as a key intermediate in the synthesis of the herbicide fluthiachlor. In this synthesis, the methylthio group is displaced by a nucleophile derived from N-(2,6-difluorophenyl)-N-(3-chloro-5-hydroxyphenyl)urea.
Potential for Broader Applications
The unique structural features of this compound suggest its potential for broader applications in the development of specialty chemicals. The trifluoromethylated thiadiazole scaffold is a recurring motif in various biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.[6] Researchers can leverage the reactivity of this intermediate to synthesize libraries of novel compounds for screening in drug discovery and materials science.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[3]
Conclusion
This compound is a valuable and versatile chemical intermediate with established importance in the agrochemical industry and significant potential for broader applications. Its synthesis is well-documented, and its reactivity offers multiple avenues for further chemical modification. This guide provides a foundational understanding of its properties and handling, intended to empower researchers and professionals in their pursuit of innovative chemical synthesis and discovery.
References
[5] Prasad, V. A., Schmidt, T. K. G., & Newallis, P. E. (1999). Process for making this compound using methyldithiocarbazinate. European Patent Office. EP0926141A1. [7] mzCloud. (2017). 2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-1,3,4-thiadiazole. Retrieved from a relevant chemical database. [6] Plech, T., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(11), 3381. [4] U.S. Environmental Protection Agency. (n.d.). 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)-. Substance Details - SRS. [3] LookChem. (n.d.). 2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole CAS No.: 32539-16-5. Sigma-Aldrich. (n.d.). 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole 97%. [8] Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Organic Chemistry Research, 10(1), 1-10. [9] ResearchGate. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Academia.edu. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. El-Metwally, N. M., & El-Gazzar, A. B. A. (2010). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 15(7), 4786-4803. Jain, A. K., et al. (2013). Biological Activities of Thiadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(10), 1431-1442. [1] Siddiqui, N., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(23), 8527.
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- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. mzCloud – 2 Methylthio 5 2 4 trifluoromethyl phenyl 1 3 thiazol 4 yl methyl thio 1 3 4 thiadiazole [mzcloud.org]
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structure elucidation of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
An In-depth Technical Guide to the Structure Elucidation of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
Foreword: The Imperative of Unambiguous Structural Confirmation
In the realms of chemical synthesis, drug discovery, and materials science, the assertion "you are what you make" is paramount. The biological activity, reactivity, and physical properties of a molecule are intrinsically tied to its precise three-dimensional structure. For novel heterocyclic compounds like this compound, a molecule of interest in agrochemical and pharmaceutical research, rigorous and orthogonal analytical validation is not merely a procedural formality; it is the bedrock of scientific integrity.[1] The presence of a trifluoromethyl group and a thiadiazole core—scaffolds known to impart significant biological effects—necessitates an unequivocal confirmation of identity before any further investigation.[2][3]
This guide eschews a simple checklist of procedures. Instead, it presents a logical, causality-driven workflow for the complete . We will explore not just how to perform the analysis, but why specific techniques are chosen, how they complement one another, and how to interpret the resulting data with confidence. This document serves as a technical whitepaper for researchers and development professionals, providing field-proven insights into a self-validating analytical cascade.
The Target Molecule: Physicochemical Profile
Before embarking on experimental analysis, a thorough review of the target molecule's known and predicted properties is essential. This foundational data informs experimental design, from solvent selection to the interpretation of spectral data.
| Property | Value | Source |
| IUPAC Name | This compound | EPA CompTox |
| CAS Number | 32539-16-5 | [1][4] |
| Molecular Formula | C₄H₃F₃N₂S₂ | [4] |
| Molecular Weight | 200.21 g/mol | [4] |
| Boiling Point | 197 °C | [1] |
| Density | 1.55 g/cm³ | [1] |
The Analytical Strategy: A Multi-Technique, Orthogonal Approach
No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the convergence of data from multiple, independent methods. Our workflow is designed to build a case for the structure, with each step providing a new layer of evidence that corroborates the last.
Caption: Overall workflow for the structure elucidation of the target compound.
High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Formula
Expertise & Causality: We begin with HRMS, not standard MS. The objective is not just to find the molecular weight, but to confirm the elemental composition with high precision (typically < 5 ppm error). This is the first and most critical test of the compound's identity. For a molecule containing two sulfur atoms, the isotopic pattern is also a key diagnostic feature. Electrospray ionization (ESI) is chosen as a soft ionization technique that will predominantly yield the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and simplifying spectral interpretation.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the purified solid in 1 mL of high-purity acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Mass Analysis: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
Expected Data & Interpretation
The primary goal is to observe the protonated molecular ion [M+H]⁺ and verify its mass and isotopic distribution against the theoretical values.
| Ion Species | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
| [C₄H₄F₃N₂S₂]⁺ | 201.9820 | To be determined | < 5 ppm |
| Isotope [M+1+H]⁺ | 202.9855 | To be determined | - |
| Isotope [M+2+H]⁺ | 203.9774 | To be determined | - |
-
Mass Accuracy: An observed mass within 5 ppm of the theoretical value provides strong evidence for the C₄H₃F₃N₂S₂ formula.
-
Isotopic Pattern: The presence of two sulfur atoms will result in a characteristic [M+2+H]⁺ peak with an abundance of approximately 8-9% relative to the [M+H]⁺ peak. This provides an additional layer of confirmation.
-
Fragmentation (MS/MS): While not the primary goal, tandem MS (MS/MS) can be performed on the isolated [M+H]⁺ ion. Fragmentation is expected to occur at the weakest bonds, likely involving the loss of the methyl group or cleavage adjacent to the thioether linkage, providing further structural clues.[5][6]
Multinuclear NMR Spectroscopy: Mapping the Molecular Skeleton
Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms.[7] For this specific molecule, a multi-pronged NMR approach is mandatory.
-
¹H NMR will confirm the presence and environment of the methylthio group.
-
¹⁹F NMR is essential to verify the trifluoromethyl group, a key structural feature.
-
¹³C NMR will identify all unique carbon environments, and crucially, the coupling between carbon and fluorine (¹JCF) will definitively link the CF₃ group to the thiadiazole ring.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum, using an appropriate frequency reference (e.g., external CFCl₃).
Predicted Spectra & Interpretation
The combination of these three spectra provides a complete and self-validating picture of the molecule's framework.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ¹H | ~ 2.8 | Singlet | 3H | S-CH ₃ | An isolated methyl group attached to an electronegative sulfur atom. |
| ¹³C | ~ 15-20 | Quartet | - | S-C H₃ | Aliphatic carbon attached to sulfur. |
| ~ 120-125 | Quartet (¹JCF ≈ 270 Hz) | - | C F₃ | Carbon directly bonded to three fluorine atoms, showing a characteristic large one-bond coupling constant.[8] | |
| ~ 155-165 | Quartet (²JCF ≈ 35-40 Hz) | - | C -CF₃ (C5) | Thiadiazole ring carbon attached to the CF₃ group, showing smaller two-bond coupling. | |
| ~ 165-175 | Singlet | - | C -SCH₃ (C2) | Thiadiazole ring carbon attached to the methylthio group.[9] | |
| ¹⁹F | ~ -60 to -70 | Singlet | 3F | CF ₃ | Three magnetically equivalent fluorine atoms of the trifluoromethyl group. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: While NMR and MS define the formula and skeleton, FTIR confirms the presence of specific bond types and functional groups.[10] For this molecule, the key diagnostic signals will be the powerful C-F stretching vibrations of the trifluoromethyl group and the characteristic C=N vibrations of the thiadiazole ring. This technique serves as a rapid and effective final check on the molecular architecture.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum, typically co-adding 16 or 32 scans to improve signal-to-noise.
-
Data Processing: Perform an ATR correction if necessary.
Expected Data & Interpretation
The FTIR spectrum should display several characteristic absorption bands that are consistent with the proposed structure.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
| ~ 1100 - 1350 | Very Strong | C-F Stretch | The highly polar C-F bonds of the CF₃ group produce intense, characteristic absorptions.[11] |
| ~ 1500 - 1620 | Medium | C=N Stretch | Characteristic of the double bonds within the 1,3,4-thiadiazole ring. |
| ~ 650 - 750 | Medium-Weak | C-S Stretch | Corresponds to the carbon-sulfur bonds in both the ring and the methylthio group. |
| ~ 2900 - 3000 | Weak | C-H Stretch | Aliphatic C-H stretching from the methyl group. |
Convergent Analysis and Final Confirmation
Caption: Convergence of orthogonal analytical data to confirm the final structure.
The HRMS data confirms the correct elemental parts list. The multinuclear NMR data assembles those parts into a unique skeleton, definitively placing the CF₃ group on one side of the thiadiazole ring and the SCH₃ group on the other. Finally, the FTIR data validates the presence of the key bond types required by this arrangement. Only when all three datasets are in full agreement can the structure of this compound be considered unequivocally elucidated.
References
-
Prasad, V. A., Schmidt, T. K.G., & Newallis, P. E. (1998). Process for making this compound using methyldithiocarbazinate. European Patent Office.
-
Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. (n.d.). [No specific publisher, likely an academic thesis or report].
-
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole 97. (n.d.). Sigma-Aldrich.
-
2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-1,3,4-thiadiazole. (2017). mzCloud.
-
1,3,4-THIADIAZOLE,2-METHYL-5-(METHYLTHIO). (n.d.). Chemsrc.
-
2-Methylthio-5-(3-nitrophenyl)-1,3,4-thiadiazole. (n.d.). PubChem.
-
2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole CAS No.: 32539-16-5. (n.d.). LookChem.
-
1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)-. (n.d.). US EPA Substance Registry Services.
-
Chowrasia, D., et al. (2014). Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[12][13][14]triazolo[3,4-b][12][14]thiadiazoles. ResearchGate.
-
2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 13C NMR spectrum. (n.d.). ChemicalBook.
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry.
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C-H trifluoromethylation of heterocycles. Nature.
-
Mehmood, H., et al. (2024). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.
-
Synthesis of 1,3,4-Thiadiazoles: Review. (2020). ResearchGate.
-
Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry.
-
Gaggini, F., et al. (2018). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules.
-
Jha, K. K., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules.
-
Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. PubMed.
-
Saracoglu, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.
-
Al-Ghorbani, M., et al. (2021). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. RSC Advances.
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1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. (2017). Hilaris Publisher.
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Reva, I., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules.
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Mohammed, M. S., et al. (2022). Journal of Medicinal and Chemical Sciences. SID.
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Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
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Desai, V. C., et al. (2005). Process for producing this compound using methyldithiocarbazinate and trifluoroacetic acid. European Patent Office.
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Perekhoda, L. O., et al. (2016). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Sych.
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Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2024). ChemRxiv.
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Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. (n.d.). [No specific publisher].
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Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.
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Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal.
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Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. (n.d.). ResearchGate.
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI.
-
5-Amino-1,3,4-thiadiazole-2-thiol(2349-67-9) 13C NMR. (n.d.). ChemicalBook.
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Semantic Scholar.
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). [No specific publisher].
-
Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP. (n.d.). ResearchGate.
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The Enduring Core: A Technical Guide to the Reactivity and Stability of the 1,3,4-Thiadiazole Ring
Introduction: The 1,3,4-Thiadiazole Core - A Privileged Scaffold in Modern Chemistry
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. This unassuming scaffold has garnered significant attention in medicinal chemistry and materials science due to its remarkable versatility and favorable physicochemical properties.[1][2][3] Its significance lies in its role as a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows 1,3,4-thiadiazole derivatives to interact with various biological targets and interfere with processes like DNA replication.[4][5][6] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to traverse cellular membranes, contributing to good oral absorption and bioavailability of drug candidates.[4][7] This guide provides an in-depth exploration of the core chemical principles governing the reactivity and stability of the 1,3,4-thiadiazole ring, offering valuable insights for researchers and drug development professionals.
Below is a diagram illustrating the basic structure and numbering of the 1,3,4-thiadiazole ring.
Caption: Structure and numbering of the 1,3,4-thiadiazole ring.
Chemical Reactivity of the 1,3,4-Thiadiazole Ring: A Mechanistic Perspective
The reactivity of the 1,3,4-thiadiazole ring is a direct consequence of its electronic structure. The presence of two electronegative nitrogen atoms and a sulfur atom results in an electron-deficient aromatic system.[2] This inherent electron deficiency dictates its behavior in various chemical transformations.
Electrophilic Aromatic Substitution: A Challenging Transformation
The electron-deficient nature of the 1,3,4-thiadiazole ring makes it relatively inert towards classical electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation.[2][8] The carbon atoms of the ring possess a low electron density, rendering them poor nucleophiles for attacking electrophiles. Electrophilic attack, when it does occur, is more likely to happen at a nitrogen atom, leading to the formation of thiadiazolium salts.[8]
Nucleophilic Aromatic Substitution: The Predominant Reaction Pathway
In stark contrast to its resistance to electrophilic attack, the 1,3,4-thiadiazole ring is highly susceptible to nucleophilic aromatic substitution, particularly at the 2 and 5 positions.[1][2] These positions are activated by the adjacent nitrogen atoms. Halogenated 2,5-disubstituted 1,3,4-thiadiazoles are excellent substrates for nucleophilic displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity is a cornerstone of the synthetic utility of the 1,3,4-thiadiazole scaffold, allowing for the facile introduction of diverse functional groups.
The following diagram illustrates a general mechanism for nucleophilic aromatic substitution on a 2-halo-1,3,4-thiadiazole.
Caption: Nucleophilic substitution on a 2-halo-1,3,4-thiadiazole.
Cycloaddition Reactions
The 1,3,4-thiadiazole ring can participate in cycloaddition reactions, although this is a less commonly exploited area of its reactivity compared to nucleophilic substitution. For instance, certain derivatives can undergo [4+2] cycloaddition (Diels-Alder) reactions, where the thiadiazole acts as the diene component.
Stability Profile of the 1,3,4-Thiadiazole Scaffold: Chemical, Thermal, and Metabolic Considerations
The stability of the 1,3,4-thiadiazole ring is a key attribute contributing to its prevalence in biologically active molecules.[1][2]
Chemical Stability
| Condition | Stability | Notes |
| Acidic (e.g., pH 1-4) | Generally Stable | The aromatic system is maintained. |
| Neutral (e.g., pH 7.4) | Moderately Stable | Stability can be substituent-dependent; prolonged incubation may lead to degradation.[9] |
| Basic (e.g., pH > 9) | Prone to Ring Cleavage | The electron-deficient ring is susceptible to attack by hydroxide ions.[2] |
Thermal Stability
1,3,4-Thiadiazole derivatives generally exhibit good thermal stability.[1] This property is advantageous for chemical synthesis, which may require elevated temperatures, and for the long-term storage of compounds. However, like any organic molecule, they will decompose at very high temperatures.[8]
Metabolic Stability
The 1,3,4-thiadiazole ring is often incorporated into drug candidates to enhance their metabolic stability.[10] Its inherent stability and the lack of easily oxidizable C-H bonds contribute to its resistance to metabolic degradation by enzymes such as cytochrome P450s.[9] However, the substituents on the thiadiazole ring are often the primary sites of metabolism. Common metabolic transformations include hydroxylation of attached alkyl or aryl groups, N-dealkylation of amino substituents, and conjugation reactions (e.g., glucuronidation or sulfation) of hydroxylated metabolites. A thorough metabolic stability assessment using liver microsomes or hepatocytes is essential to identify potential metabolic liabilities of any new 1,3,4-thiadiazole-containing drug candidate.[9]
Experimental Protocol: Synthesis of a 2,5-Disubstituted 1,3,4-Thiadiazole Derivative
This section provides a detailed, step-by-step methodology for the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine, a common and versatile intermediate. This protocol is adapted from established procedures.[4]
Objective: To synthesize 5-phenyl-1,3,4-thiadiazol-2-amine via the cyclodehydration of benzoic acid and thiosemicarbazide.
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Water (deionized)
-
50% Sodium hydroxide (NaOH) solution
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Buchner funnel and filter flask
-
Beakers
-
Graduated cylinders
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1 equivalent).
-
Addition of Reagents: Carefully add phosphorus oxychloride (a significant excess, e.g., 10 mL per 3 mmol of benzoic acid) to the flask under stirring at room temperature. Stir the mixture for 20 minutes.
-
Addition of Thiosemicarbazide: Add thiosemicarbazide (1 equivalent) portion-wise to the reaction mixture.
-
Heating: Heat the resulting mixture to 80-90 °C and maintain this temperature for one hour with continuous stirring.
-
Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly add water (e.g., 40 mL per 10 mL of POCl₃) to quench the excess phosphorus oxychloride. This is a highly exothermic reaction and should be performed with caution in a well-ventilated fume hood.
-
Hydrolysis: Fit the flask with a reflux condenser and heat the suspension to reflux for 4 hours.
-
Neutralization and Precipitation: After cooling the mixture, basify the solution to a pH of approximately 8 using a 50% sodium hydroxide solution. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.
The workflow for this synthesis is depicted in the following diagram.
Caption: Workflow for the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine.
Conclusion
The 1,3,4-thiadiazole ring is a robust and versatile scaffold with a well-defined reactivity profile and favorable stability characteristics. Its electron-deficient nature dictates a preference for nucleophilic substitution at the 2 and 5 positions, a feature that is extensively exploited in the synthesis of diverse derivatives. The inherent chemical and metabolic stability of the ring makes it a valuable component in the design of new therapeutic agents. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize the 1,3,4-thiadiazole core in their drug discovery and development endeavors.
References
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023-12-14). MDPI. [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022-12-06). MDPI. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025-04-16). PMC. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025-04-16). MDPI. [Link]
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(PDF) Synthesis of 1,3,4-Thiadiazoles: Review - ResearchGate. (2025-05-29). ResearchGate. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023-12-14). PMC. [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025-08-08). ResearchGate. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. (Unknown). Journal of Chemical and Pharmaceutical Research. [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study - ResearchGate. (2021-12-04). ResearchGate. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. (2022-10-17). Royal Society of Chemistry. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. (2022-10-17). National Center for Biotechnology Information. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (Unknown). Revista Virtual de Química. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (Unknown). MDPI. [Link]
-
Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. (2019-02-28). MDPI. [Link]
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Methodological & Application
using 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole as a fluthiacet-methyl intermediate
Application Notes: Synthesis of Thiadiazole-Based Herbicide Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide to the synthesis and application of a key thiadiazole intermediate, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. Contrary to some initial hypotheses, this intermediate is definitively established in the scientific and patent literature for the synthesis of herbicides like flufenacet and fluthiachlor, rather than fluthiacet-methyl. To ensure scientific accuracy and provide maximum value, this guide is structured into two main parts. Part One details the robust synthesis of this compound. Part Two clarifies its subsequent conversion and contrasts this with the established synthetic pathway for the herbicide fluthiacet-methyl, which utilizes a different heterocyclic core. This approach provides researchers with validated protocols for the specified intermediate while ensuring a clear and accurate understanding of its role in agrochemical synthesis.
Introduction to Thiadiazole Herbicides
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal and agricultural chemistry, prized for its diverse biological activities. In the realm of agrochemicals, this heterocycle is a core component of several potent herbicides. Fluthiacet-methyl, for instance, is a selective, post-emergence herbicide highly effective against broadleaf weeds.[1][2] It functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a critical step in chlorophyll biosynthesis.[2] This inhibition leads to a rapid accumulation of phototoxic intermediates, causing swift cell membrane disruption and necrosis in target weeds.[3]
Given the commercial importance of such herbicides, the development of efficient, safe, and high-yield synthetic routes is a primary objective for chemical researchers.[4] This guide focuses on the synthesis of a key building block, this compound, and clarifies its precise application in the synthesis of related herbicides.
Part 1: Synthesis of Intermediate this compound
This intermediate is a versatile precursor in the synthesis of several agrochemicals. Its synthesis is reliably achieved through the cyclization of methyldithiocarbazinate with trifluoroacetic acid.
Causality of the Experimental Design
The core of this synthesis is a condensation and cyclization reaction. Methyldithiocarbazinate (MDTC) provides the N-N-C-S backbone and the methylthio group. Trifluoroacetic acid (TFA) serves a dual purpose: it is both a reactant, providing the trifluoromethyl group, and an acidic catalyst that promotes the dehydration and subsequent ring-closure to form the stable 1,3,4-thiadiazole ring. The use of an aprotic, aromatic co-solvent such as toluene is crucial for optimizing the reaction. Toluene forms an azeotrope with water, allowing for its continuous removal via a Dean-Stark apparatus. This removal of water shifts the reaction equilibrium towards the product, significantly increasing the yield as per Le Châtelier's principle.[5]
Caption: Synthesis of the thiadiazole intermediate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established patent literature.[5]
Materials and Reagents:
-
Methyldithiocarbazinate (MDTC)
-
Trifluoroacetic acid (TFA), anhydrous
-
Toluene
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark apparatus
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add methyldithiocarbazinate (1.0 mol).
-
Solvent and Reagent Addition: Add toluene (approx. 2.1 moles per mole of MDTC) to the flask. Subsequently, carefully add an excess of trifluoroacetic acid (TFA), with a molar ratio of TFA to MDTC between 1.1:1 and 5:1.[5] A common ratio to start optimization is 2:1.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120°C). The reaction temperature should be maintained between 30°C and 150°C.[5]
-
Water Removal: Continuously remove water from the reaction mixture via the Dean-Stark trap as it forms. The reaction is typically monitored by the cessation of water collection.
-
Reaction Completion and Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Purification: The excess TFA and toluene are removed by distillation. The crude product can be further purified by vacuum distillation or recrystallization to yield the final product.
Self-Validation and Quality Control:
-
Purity Assessment: The purity of the synthesized intermediate should be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Structural Confirmation: The identity of the product should be confirmed using spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS).
Data Summary
| Parameter | Recommended Value/Range | Rationale | Reference |
| Molar Ratio (TFA:MDTC) | 1.1:1 to 5:1 | Excess TFA drives the reaction to completion. | [5] |
| Solvent | Toluene | Facilitates azeotropic removal of water. | [5] |
| Temperature | 30°C to 150°C (Reflux) | Provides sufficient energy for cyclization. | [5] |
| Key Process Step | Water Removal | Shifts equilibrium to favor product formation. | [5] |
Part 2: Application of the Intermediate and the Established Synthesis of Fluthiacet-Methyl
A critical aspect of scientific integrity is the precise application of chemical intermediates. While this compound is a valuable building block, literature review confirms its role is in the synthesis of herbicides like fluthiachlor and flufenacet , not fluthiacet-methyl.[6][7]
Established Role: Intermediate for Fluthiachlor and Flufenacet
-
Fluthiachlor Synthesis: The intermediate this compound is a direct precursor for fluthiachlor.[7]
-
Flufenacet Synthesis: In the synthesis of flufenacet, the methylthio group of the intermediate is first oxidized to a more reactive methylsulfonyl (sulfone) group. This sulfone, 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, then acts as a potent electrophile that is condensed with an aniline derivative to form the final flufenacet molecule.[6]
The Established Synthetic Pathway for Fluthiacet-Methyl
The synthesis of fluthiacet-methyl (CAS 117337-19-6) proceeds through a different, well-documented pathway. The key step involves the condensation of two different advanced intermediates:
-
Intermediate A: Methyl [[2-chloro-4-fluoro-5-aminophenyl]thio]acetate
-
Intermediate B: Tetrahydro-[1][6][8]thiadiazolo[3,4-α]pyridazine-1,3-dione
The reaction is an acid-catalyzed condensation that forms the characteristic ylideneamino linkage of the final product.[4] This "parallel synthesis" approach, where two complex intermediates are joined late in the process, can be more efficient and lead to higher overall yields compared to a linear synthesis.[4]
Caption: Established synthetic route for Fluthiacet-methyl.
High-Level Protocol: Fluthiacet-Methyl Synthesis
This protocol is a summary of the process described in the patent literature.[4]
-
Reaction Setup: Charge a suitable reactor with Intermediate A (Methyl [[2-chloro-4-fluoro-5-aminophenyl]thio]acetate) and a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid.
-
Reactant Addition: Heat the mixture to reflux and add Intermediate B (Tetrahydro-[1][6][8]thiadiazolo[3,4-α]pyridazine-1,3-dione).
-
Reaction: Maintain the reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The resulting solid is purified by recrystallization from a suitable solvent like ethanol to yield pure fluthiacet-methyl.[4]
Conclusion
The compound this compound is a valuable chemical intermediate whose synthesis from methyldithiocarbazinate and trifluoroacetic acid is a robust and scalable process. However, for the sake of scientific accuracy, it is crucial to direct its use towards the synthesis of appropriate target molecules, namely fluthiachlor and flufenacet. Researchers aiming to synthesize fluthiacet-methyl should instead focus on the established convergent pathway involving the condensation of methyl [[2-chloro-4-fluoro-5-aminophenyl]thio]acetate and tetrahydro-[1][6][8]thiadiazolo[3,4-α]pyridazine-1,3-dione. Understanding these distinct synthetic strategies is essential for the efficient and successful development of thiadiazole-based agrochemicals.
References
- CN106866579A - The synthetic method of herbicide flufenacet thiadiazoles intermediate.
-
Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives . ResearchGate. [Link]
-
Process for making this compound using methyldithiocarbazinate . European Patent Office. [Link]
-
Fluthiacet-methyl . PubChem, National Institutes of Health. [Link]
-
Fluthiacet-methyl (Ref: CGA 248757) . AERU. [Link]
-
Fluthiacet-methyl . Compendium of Pesticide Common Names. [Link]
- Process for producing this compound using methyldithiocarbazinate and trifluoroacetic acid.
- CN102286005B - Method for synthesizing fluthiacet-ethyl.
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Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
Introduction: The Significance of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties. The incorporation of a trifluoromethyl group (-CF3) often enhances metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The title compound, this compound, is a key building block in the synthesis of novel agrochemicals and pharmaceuticals. Its strategic functionalization allows for the exploration of new chemical entities with potential applications as herbicides, fungicides, and therapeutic agents.
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into a robust and efficient one-pot synthesis strategy, discuss the underlying chemical principles, and provide a detailed, step-by-step protocol to ensure reproducible and high-yield results.
Chemicals and Materials
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| Methyldithiocarbazinate | 6640-41-1 | CH4N2S2 | 108.19 | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | 76-05-1 | C2HF3O2 | 114.02 | Fisher Scientific |
| Toluene | 108-88-3 | C7H8 | 92.14 | VWR |
| Sodium Bicarbonate (NaHCO3) | 144-55-8 | NaHCO3 | 84.01 | Merck |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | MgSO4 | 120.37 | Acros Organics |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | J.T.Baker |
| Hexanes | 110-54-3 | C6H14 | 86.18 | EMD Millipore |
| Ethyl Acetate (EtOAc) | 141-78-6 | C4H8O2 | 88.11 | Avantor |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Trifluoroacetic acid (TFA) is highly corrosive and causes severe skin burns and eye damage.[1][2] It is also harmful if inhaled. Handle with extreme care and avoid inhalation of vapors.[2]
-
Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory system.
-
Methyldithiocarbazinate may be harmful if swallowed or inhaled.
-
This compound : The toxicological properties of the final product have not been fully investigated. It should be handled with care, assuming it is potentially hazardous.
Synthetic Strategy: A Direct One-Pot Approach
The most efficient and scalable laboratory synthesis of this compound is a direct, one-pot condensation reaction between methyldithiocarbazinate and trifluoroacetic acid.[3][4] This method circumvents the need for the synthesis and isolation of intermediate compounds, thereby streamlining the process and improving overall yield.
The reaction proceeds via the formation of a thiocarbamoyl hydrazide intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the 1,3,4-thiadiazole ring. The use of an excess of trifluoroacetic acid serves as both a reactant and a catalyst, while an aprotic solvent such as toluene facilitates the removal of water by azeotropic distillation, driving the reaction to completion.[4]
Experimental Protocol
Step 1: Reaction Setup and Reagent Addition
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyldithiocarbazinate (5.41 g, 50 mmol).
-
Add toluene (100 mL) to the flask to create a slurry.
-
Under a steady stream of nitrogen, slowly add trifluoroacetic acid (11.4 g, 7.7 mL, 100 mmol) to the slurry with vigorous stirring. An exothermic reaction will occur, and the temperature of the mixture may rise. The addition should be controlled to maintain the temperature below 40 °C.
Step 2: Cyclization and Dehydration
-
After the complete addition of trifluoroacetic acid, heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.
-
Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent.
Step 3: Work-up and Purification
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This will neutralize the excess trifluoroacetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Visualizing the Workflow
Caption: One-pot synthesis workflow for this compound.
Alternative Two-Step Synthetic Route
An alternative approach to the synthesis of the target molecule involves a two-step process:
-
Synthesis of 2-mercapto-5-(trifluoromethyl)-1,3,4-thiadiazole: This intermediate can be prepared from trifluoroacetic acid and thiocarbonohydrazide, although this route is less commonly reported and may require significant optimization.
-
Methylation of the thiol: The resulting 2-mercapto-5-(trifluoromethyl)-1,3,4-thiadiazole can then be methylated using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate or sodium hydroxide) in a polar aprotic solvent like acetone or acetonitrile.[5] This S-alkylation reaction is generally high-yielding and straightforward.
While this two-step route offers modularity, the direct one-pot synthesis is recommended for its efficiency and operational simplicity.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | A singlet corresponding to the methylthio (-SCH3) protons around δ 2.8 ppm. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl (-CF3) group. |
| ¹³C NMR | Resonances for the methyl carbon, and the two carbons of the thiadiazole ring, one of which will be a quartet due to coupling with the fluorine atoms of the CF3 group. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C4H3F3N2S2. |
| Melting Point | A sharp melting point should be observed for the pure compound. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is refluxed for a sufficient amount of time. Monitor by TLC. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be careful during the neutralization step to avoid hydrolysis of the product. | |
| Impure Product | Incomplete reaction or side reactions. | Optimize the reaction conditions (temperature, time). Ensure efficient purification by column chromatography, potentially using a shallower solvent gradient. |
| Starting materials not fully dry. | Use anhydrous solvents and dry starting materials if necessary. |
Conclusion
The one-pot synthesis of this compound from methyldithiocarbazinate and trifluoroacetic acid is a reliable and efficient method for laboratory-scale preparation. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently synthesize this valuable building block for further investigation in agrochemical and pharmaceutical research.
References
-
MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). Available at: [Link]
-
European Patent Office. (2005). Process for producing this compound using methyldithiocarbazinate and trifluoroacetic acid. EP0926142B1. Available at: [Link]
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Application Note: A Robust Protocol for the Catalytic Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole to its Sulfone Derivative
Audience: Researchers, scientists, and drug development professionals in agrochemical and pharmaceutical fields.
Introduction: The Significance of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Within this class, 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, hereafter referred to as TDA sulfone, stands out as a pivotal intermediate. Its primary application lies in the synthesis of advanced herbicides, where the unique combination of the trifluoromethyl group and the methylsulfonyl moiety contributes to enhanced efficacy and metabolic stability of the final active ingredients.[3][4][5] Furthermore, TDA sulfone itself has been recognized for its intrinsic antifungal properties, making it a molecule of continued interest in the development of novel agrochemicals and pharmaceuticals.[3][4]
This application note provides a comprehensive guide to the synthesis of TDA sulfone via the oxidation of its thioether precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and offer insights into reaction monitoring and product purification.
Mechanistic Rationale: The Stepwise Oxidation of a Thioether
The conversion of a thioether to a sulfone is a classic oxidation reaction that proceeds in a stepwise manner.[6] The sulfur atom in the thioether is first oxidized to a sulfoxide, which is then further oxidized to the corresponding sulfone. This process involves the sequential addition of two oxygen atoms to the sulfur center.
In the context of oxidizing this compound, a common and efficient method employs hydrogen peroxide (H₂O₂) as the terminal oxidant in the presence of a catalyst system.[3][4] A particularly effective catalytic system involves a tungsten salt, such as sodium tungstate, in glacial acetic acid.[3][7] The tungsten catalyst, in the presence of hydrogen peroxide, forms a pertungstic acid species, which is a highly potent oxidizing agent responsible for the efficient conversion of the thioether to the sulfone.[3]
The reaction pathway can be visualized as follows:
Figure 1. Reaction pathway for the oxidation of the thioether to the sulfone.
Controlling the reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial. Insufficient oxidant or milder conditions may lead to the accumulation of the intermediate sulfoxide.[8][9] For the complete synthesis of the desired TDA sulfone, a molar excess of the oxidizing agent is typically employed.[7]
Experimental Protocol: Synthesis of TDA Sulfone
This protocol is adapted from established industrial processes and is designed for high yield and purity.[3][7]
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound (TDA) | ≥98% | Commercial |
| Hydrogen Peroxide (H₂O₂) | 35% aqueous solution | Commercial |
| Glacial Acetic Acid | ACS Grade | Commercial |
| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | ≥99% | Commercial |
| Deionized Water | - | In-house |
| Dichloromethane (DCM) | ACS Grade | Commercial |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Ice-water bath.
-
Heating mantle with a temperature controller.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask, charge this compound (10.0 g, 46.7 mmol), glacial acetic acid (4.2 g, 70.0 mmol), and sodium tungstate dihydrate (0.31 g, 0.94 mmol).
-
Initial Cooling: Place the flask in an ice-water bath and begin stirring the mixture.
-
Addition of Oxidant: Slowly add 35% hydrogen peroxide (11.0 g, 113.2 mmol) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 20-30°C. The addition should take approximately 30-45 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 50-60°C and maintain this temperature for 2-3 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3). The disappearance of the starting material spot and the appearance of a more polar product spot indicates the reaction is proceeding.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add 50 mL of deionized water. The product may begin to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure TDA sulfone as a white solid.
Quantitative Data Summary
| Parameter | Value |
| Molar Ratio of TDA:H₂O₂ | ~1:2.4 |
| Molar Ratio of TDA:Sodium Tungstate | ~1:0.02 |
| Molar Ratio of TDA:Acetic Acid | ~1:1.5 |
| Reaction Temperature | 50-60°C |
| Reaction Time | 2-3 hours |
| Expected Yield | >90% |
| Appearance of Product | White crystalline solid |
Workflow and Process Visualization
The overall experimental workflow can be summarized in the following diagram:
Figure 2. Experimental workflow for TDA sulfone synthesis.
Conclusion and Best Practices
The protocol detailed herein provides a reliable and high-yielding method for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. The use of a tungsten-based catalyst in conjunction with hydrogen peroxide offers an efficient and scalable route to this important agrochemical intermediate. For optimal results and safety, the following points should be strictly adhered to:
-
Temperature Control: The initial addition of hydrogen peroxide is exothermic. Careful temperature control is essential to prevent runaway reactions and ensure selectivity.
-
Purity of Starting Material: The purity of the starting this compound will directly impact the purity of the final product and the overall yield.
-
Ventilation: The reaction should be performed in a well-ventilated fume hood, as with all chemical syntheses.
By following this guide, researchers can confidently and reproducibly synthesize TDA sulfone for further application in drug discovery and agrochemical development programs.
References
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
- Google Patents. (1998). US6031108A - Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone).
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Wang, L., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(13), 3394–3397. Retrieved from [Link]
-
Geetha, B. T., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 557-561. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Retrieved from [Link]
- Google Patents. (1998). EP0926143A1 - Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in the presence of a molybdenum or tungsten catalyst.
-
European Patent Office. (2006). EP1029855B1 - Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. Retrieved from [Link]
- Google Patents. (1999). CN1249305A - Improved method for conversion of TDA into TDA sulfone.
-
Cheng, Z., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O₂/Air. Organic Letters, 21(22), 8925–8929. Retrieved from [Link]
-
Chen, W., et al. (2012). Bioactivation of 5-Substituted 2-(Alkylthio)-1,3,4-Thiadiazoles and 2-(Alkylthio)-1,3-Benzothiazoles. Chemical Research in Toxicology, 25(12), 2699–2709. Retrieved from [Link]
-
National Institutes of Health. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
- Google Patents. (2022). CN115043791B - Method for preparing 2-methylsulfonyl-5-trifluoromethyl-1, 3, 4-thiadiazole by continuous oxidation.
-
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]
-
National Institutes of Health. (2013). DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. PMC. Retrieved from [Link]
-
ResearchGate. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 27(4), 1339. Retrieved from [Link]
-
mzCloud. (2017). 2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]. Retrieved from [Link]
- Google Patents. (2004). WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
-
ResearchGate. (n.d.). Proposed mechanism of the oxidation of thioethers to the corresponding sulfone and sulfoxide. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of β-keto sulfones via a multicomponent reaction through sulfonylation and decarboxylation. Organic Chemistry Frontiers, 8(15), 4057-4062. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]
-
National Institutes of Health. (2014). Biochemical methods for monitoring protein thiol redox states in biological systems. PMC. Retrieved from [Link]
-
National Institutes of Health. (2024). C–H Trifluoromethylthiolation of aldehyde hydrazones. PMC. Retrieved from [Link]
-
ResearchGate. (2022). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet. Retrieved from [Link]
Sources
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US6031108A - Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone) - Google Patents [patents.google.com]
- 4. Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]
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- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Quantification of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
Foreword for the Researcher
This document provides a comprehensive guide to the analytical quantification of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole, a molecule of significant interest in pharmaceutical and agrochemical research. The methodologies detailed herein are designed to be robust, reliable, and adaptable to various research and development needs. As a Senior Application Scientist, my objective is not merely to present a set of instructions, but to provide a foundational understanding of the principles behind these methods, enabling you to troubleshoot, adapt, and validate these protocols for your specific applications. The following sections are structured to logically guide you from the foundational physicochemical properties of the analyte to detailed, step-by-step analytical protocols and their validation, ensuring scientific integrity and trustworthiness in your results.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is paramount for the development of effective analytical methods.
Structure:
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₃F₃N₂S₂ | [1] |
| Molecular Weight | 216.21 g/mol | Inferred from formula |
| Boiling Point | 197 °C | [1] |
| Density | 1.55 g/cm³ | [1] |
| Appearance | Solid (based on related compounds) | |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile. |
The presence of the trifluoromethyl group imparts significant electrophilicity and potential for specific interactions during chromatographic separation, while the methylthio group and the thiadiazole ring offer sites for potential metabolic modification and specific detection characteristics.
Strategic Approach to Quantification
The selection of an analytical technique is dictated by the sample matrix, the required sensitivity, and the available instrumentation. For this compound, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection
HPLC is a versatile and widely used technique for the quantification of small molecules in various matrices. The choice of detector (UV or MS) will depend on the required sensitivity and selectivity.
Rationale for Method Development
The polarity of the molecule, inferred from its structure, suggests that reversed-phase HPLC will be the most effective separation mode. A C18 or C8 column will provide good retention and separation from potential impurities. The thiadiazole ring contains a chromophore, making UV detection a viable and cost-effective option. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, coupling HPLC with a mass spectrometer (LC-MS) is recommended.
Sample Preparation
Effective sample preparation is crucial for accurate and reproducible results. The goal is to extract the analyte from the sample matrix and remove interfering components.[2]
LLE is a classic technique for extracting analytes based on their differential solubility in two immiscible liquids.[2][3]
-
Protocol:
-
To 1 mL of aqueous sample (e.g., plasma, urine), add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
SPE offers a more controlled and often cleaner extraction compared to LLE.[4]
-
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 1 mL of the sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
HPLC-UV Protocol
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 280 nm (based on the UV absorbance of similar thiadiazole structures).[5]
LC-MS/MS Protocol
For enhanced sensitivity and selectivity, a tandem mass spectrometer is employed.
-
HPLC Conditions: Same as HPLC-UV protocol.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 217.0 | To be determined empirically | To be optimized |
| Internal Standard (e.g., isotopically labeled) | To be selected | To be determined empirically | To be optimized |
-
Rationale for m/z 217.0: This corresponds to the [M+H]⁺ ion of the analyte. The product ions and collision energy must be optimized by infusing a standard solution of the analyte into the mass spectrometer. A plausible fragmentation would involve the loss of the methylthio group or cleavage of the thiadiazole ring.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the boiling point of 197 °C, this compound is amenable to GC analysis.[1]
Rationale for Method Development
A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the separation of this moderately polar compound. Electron Ionization (EI) will be used to generate characteristic fragment ions for identification and quantification.
Sample Preparation
The sample preparation for GC-MS is similar to that for HPLC, with the final reconstitution step being in a volatile organic solvent compatible with GC injection (e.g., ethyl acetate).
GC-MS Protocol
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: The molecular ion (m/z 216) and characteristic fragment ions should be determined from a full scan acquisition of a standard. Potential fragments could arise from the loss of CF₃ (m/z 147), SCH₃ (m/z 169), or other ring cleavage products.[7][8]
-
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11][12][13]
Validation Parameters
The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve, and the correlation coefficient (r²) should be >0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte and expressing the results as a percentage recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at three levels:
-
Repeatability (Intra-assay precision): Within the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): On different days, with different analysts or equipment.
-
Reproducibility: Between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80-120% (may be wider for trace analysis) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
These criteria are general guidelines and may be adjusted based on the specific application and regulatory requirements.
Conclusion
The analytical methods detailed in this document provide a robust framework for the accurate and precise quantification of this compound. The choice between HPLC-UV, LC-MS/MS, and GC-MS will depend on the specific requirements of the analysis. It is imperative that any method chosen is subjected to a thorough validation to ensure the generation of reliable and defensible data. These protocols are intended as a starting point, and optimization may be necessary to achieve the desired performance for your specific sample matrix and instrumentation.
References
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Waters. Retrieved from [Link]
-
Halko, R., & Tvarůžková, Z. (2010). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. For mass spectra, see Fig. 3. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]
-
Request PDF. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]
-
Plech, T., Wujec, M., & Siwek, A. (2015). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 20(12), 22965–22987. [Link]
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Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(2), 327-341. [Link]
-
Al-Majmar, A. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1629. [Link]
-
Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium. Retrieved from [Link]
-
Repozytorium PK. (n.d.). Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous so. Retrieved from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Retrieved from [Link]
-
ResearchGate. (2025). Chemical properties of thiadiazole compounds. Retrieved from [Link]
-
LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
ChemistryViews. (2024). S-Trifluoromethylation of Aromatic Thiols. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). ICH. Retrieved from [Link]
-
LookChem. (n.d.). 2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole CAS No.: 32539-16-5. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). Retrieved from [Link]
-
Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]
-
Welch Materials. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Retrieved from [Link]
-
mzCloud. (n.d.). 2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]. Retrieved from [Link]
-
IntuitionLabs. (2026). Understanding ICH Q2(R2) Guidelines for Analytical Method Validation. Retrieved from [Link]
-
PubMed Central. (n.d.). Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. Retrieved from [Link]
-
Shodhganga. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]
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YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] The presence of a trifluoromethyl group often enhances a molecule's lipophilicity and metabolic stability, making it a highly sought-after substituent in drug design. The title compound, this compound, combines these features, presenting a versatile scaffold for the development of novel therapeutic agents. The 1,3,4-thiadiazole nucleus is electron-deficient, rendering the C2 and C5 positions susceptible to nucleophilic attack.[3] This inherent reactivity, coupled with the modifiable methylthio group, provides multiple avenues for structural elaboration and the generation of diverse chemical libraries for biological screening.
These application notes provide a comprehensive guide to the derivatization of this compound, focusing on scientifically validated and reproducible protocols. We will explore two primary strategies for derivatization at the 2-position:
-
Oxidation of the Methylthio Group followed by Nucleophilic Substitution: A robust and widely applicable two-step process.
-
Synthesis of Key Intermediates: Alternative routes to access highly versatile 2-amino and 2-hydrazinyl analogs.
This guide is designed to empower researchers to efficiently explore the chemical space around this promising scaffold.
Part 1: Derivatization via Oxidation and Nucleophilic Substitution
A highly effective strategy for functionalizing the 2-position of the thiadiazole ring involves the initial oxidation of the methylthio group to a more reactive sulfonyl group. The resulting 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole contains an excellent leaving group, facilitating subsequent nucleophilic substitution with a wide range of nucleophiles.
Oxidation of this compound to 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
The oxidation of the sulfide to the sulfone is a critical step that significantly activates the C2 position for nucleophilic attack. A patented method utilizes hydrogen peroxide in the presence of a catalytic system of boric acid and glacial acetic acid.
Causality Behind Experimental Choices:
-
Hydrogen Peroxide (H₂O₂): A readily available, inexpensive, and environmentally benign oxidizing agent.
-
Boric Acid and Glacial Acetic Acid: This catalytic system enhances the oxidizing power of hydrogen peroxide, enabling a controlled and efficient oxidation to the sulfone.
-
Temperature Control: The reaction temperature is maintained between 70-90°C to ensure a reasonable reaction rate without promoting decomposition or unwanted side reactions.
Experimental Protocol: Oxidation of this compound
| Step | Procedure | Notes |
| 1 | To a solution of this compound (1.0 eq) in glacial acetic acid, add boric acid (catalytic amount). | The use of glacial acetic acid as a solvent and catalyst component is crucial. |
| 2 | Slowly add 30-50% aqueous hydrogen peroxide (excess) to the reaction mixture while maintaining the temperature between 70-90°C. | The addition should be controlled to manage any exotherm. |
| 3 | Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | The sulfone product will be significantly more polar than the starting sulfide. |
| 4 | Upon completion, cool the reaction mixture to room temperature. | |
| 5 | Quench the excess hydrogen peroxide by the careful addition of a reducing agent (e.g., sodium sulfite solution) until a negative test with peroxide test strips is obtained. | This step is essential for safety before workup. |
| 6 | Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). | |
| 7 | Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | |
| 8 | Purify the crude product by recrystallization or column chromatography on silica gel. |
Data Presentation: Expected Outcome
| Compound | Molecular Formula | Molecular Weight | Expected Yield |
| 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | C₄H₃F₃N₂O₂S₂ | 248.21 | >90% |
Visualization: Oxidation Workflow
Caption: Workflow for the oxidation of the methylthio group.
Nucleophilic Substitution of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
With the highly activated sulfonyl leaving group in place, a diverse array of nucleophiles can be readily introduced at the 2-position. This opens the door to a vast chemical space for derivatization.
Causality Behind Experimental Choices:
-
Nucleophiles: A wide range of primary and secondary amines, thiols, and other nucleophiles can be employed. The choice of nucleophile will dictate the properties of the final compound.
-
Base: A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often used to scavenge the methanesulfinic acid byproduct.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used to facilitate the reaction.
-
Temperature: The reaction is often performed at elevated temperatures to drive it to completion.
Experimental Protocol: Nucleophilic Substitution with a Primary Amine
| Step | Procedure | Notes |
| 1 | To a solution of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add the primary amine (1.1-1.5 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq). | The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| 2 | Heat the reaction mixture to 80-120°C and monitor its progress by TLC or HPLC. | The product will be less polar than the starting sulfone. |
| 3 | Upon completion, cool the reaction mixture to room temperature. | |
| 4 | Dilute the reaction mixture with water to precipitate the product or to facilitate extraction. | |
| 5 | If a precipitate forms, filter, wash with water, and dry. If not, extract the product with a suitable organic solvent. | |
| 6 | Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | |
| 7 | Purify the crude product by recrystallization or column chromatography on silica gel. |
Data Presentation: Representative Amine Derivatives
| Amine Nucleophile | Product | Expected Yield |
| Aniline | 2-(Phenylamino)-5-(trifluoromethyl)-1,3,4-thiadiazole | Good to Excellent |
| Benzylamine | 2-(Benzylamino)-5-(trifluoromethyl)-1,3,4-thiadiazole | Good to Excellent |
| Morpholine | 2-(Morpholino)-5-(trifluoromethyl)-1,3,4-thiadiazole | Good to Excellent |
Visualization: Nucleophilic Substitution Pathway
Caption: Nucleophilic substitution of the methylsulfonyl group.
Part 2: Synthesis of Key 2-Substituted Derivatives as Versatile Intermediates
Direct synthesis of certain key derivatives, such as the 2-amino and 2-hydrazinyl analogs, provides alternative and often more direct routes to a wide range of further functionalized compounds.
Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
The 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole is a highly valuable intermediate, as the amino group can be further derivatized to amides, ureas, and other functional groups. A reliable method for its synthesis involves the cyclization of thiosemicarbazide with trifluoroacetic acid.[2]
Causality Behind Experimental Choices:
-
Thiosemicarbazide: Provides the N-C-S backbone and the 2-amino group of the final thiadiazole.
-
Trifluoroacetic Acid: Serves as the source of the trifluoromethyl group and the C5 carbon of the thiadiazole ring.
-
Phosphorus Oxychloride (POCl₃): Acts as a dehydrating and cyclizing agent.
Experimental Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
| Step | Procedure | Notes |
| 1 | To a suspension of thiosemicarbazide (1.0 eq) in 1,4-dioxane, slowly add trifluoroacetic acid (1.1 eq) followed by phosphorus oxychloride (1.2 eq). | The reaction should be performed in a well-ventilated fume hood as HCl gas is evolved. |
| 2 | Stir the reaction mixture at room temperature for 3 hours. | |
| 3 | Carefully pour the reaction mixture into cold water with stirring. | |
| 4 | Adjust the pH to 9 with a 50% NaOH solution to precipitate the product. | |
| 5 | Filter the solid, wash with cold water, and dry. |
Data Presentation: Expected Outcome
| Compound | Molecular Formula | Molecular Weight | Expected Yield |
| 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole | C₃H₂F₃N₃S | 169.13 | Good |
Visualization: Synthesis of the 2-Amino Derivative
Caption: Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
Synthesis of 2-Hydrazinyl-5-(trifluoromethyl)-1,3,4-thiadiazole
The 2-hydrazinyl derivative is a powerful building block for the synthesis of hydrazones, pyrazoles, and other heterocyclic systems. A common method for the synthesis of hydrazinyl-thiadiazoles involves the reaction of a 2-halo or 2-methylthio substituted thiadiazole with hydrazine hydrate.
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: A strong nucleophile that can displace a suitable leaving group at the 2-position.
-
Solvent: A polar solvent such as ethanol or isopropanol is typically used.
-
Temperature: Refluxing conditions are often necessary to drive the reaction to completion.
Experimental Protocol: Synthesis of 2-Hydrazinyl-5-(trifluoromethyl)-1,3,4-thiadiazole
| Step | Procedure | Notes |
| 1 | To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (excess, e.g., 5-10 eq). | The use of excess hydrazine hydrate drives the reaction to completion. |
| 2 | Heat the reaction mixture to reflux and monitor by TLC. | Evolution of methanethiol gas may be observed. |
| 3 | Upon completion, cool the reaction mixture to room temperature. | |
| 4 | Remove the solvent under reduced pressure. | |
| 5 | Add water to the residue and collect the precipitated product by filtration. | |
| 6 | Wash the solid with cold water and dry. The product can be further purified by recrystallization if necessary. |
Data Presentation: Expected Outcome
| Compound | Molecular Formula | Molecular Weight | Expected Yield |
| 2-Hydrazinyl-5-(trifluoromethyl)-1,3,4-thiadiazole | C₃H₃F₃N₄S | 184.15 | Good |
Visualization: Synthesis of the 2-Hydrazinyl Derivative
Caption: Synthesis of 2-hydrazinyl-5-(trifluoromethyl)-1,3,4-thiadiazole.
Conclusion
The this compound scaffold offers a rich platform for the development of novel, biologically active molecules. The derivatization strategies outlined in these application notes provide researchers with robust and versatile methods to explore the chemical space around this important core. The oxidation-substitution pathway is a powerful method for introducing a wide variety of functionalities, while the direct synthesis of key amino and hydrazinyl intermediates opens up further avenues for derivatization. By leveraging these protocols, scientists can efficiently generate libraries of novel compounds for evaluation in drug discovery and development programs.
References
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Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]
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Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 634–639. [Link]
- Prasad, V. A., & Newallis, P. E. (1999). U.S. Patent No. 5,965,737. Washington, DC: U.S.
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Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2009). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. BioMed Research International, 2009, 152102. [Link]
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Shawali, A. S., & Abdelhamid, A. O. (2017). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Journal of Chemistry, 2017, 1-9. [Link]
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Application Notes & Protocols for Screening 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole for Herbicidal Activity
Introduction and Scientific Rationale
The 1,3,4-thiadiazole heterocyclic scaffold is a cornerstone in the development of bioactive compounds, demonstrating a vast range of applications in both medicinal and agricultural chemistry.[1][2][3] This moiety acts as a "hydrogen binding domain" and a "two-electron donor system," contributing to its versatile biological activity.[1][4] In the agrochemical sector, several 1,3,4-thiadiazole derivatives, such as tebuthiuron and buthidiazole, have been successfully commercialized as potent herbicides.[5] The primary mechanism of action for many of these established herbicides involves the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain.[5]
This document focuses on 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole , a compound of interest due to its structural features. The trifluoromethyl (CF₃) group is a well-known bioisostere that can enhance metabolic stability and binding affinity, while the methylthio (-SCH₃) group is also present in various pesticides. These characteristics provide a strong scientific basis for investigating its potential as a novel herbicide.
The following protocols outline a systematic, tiered approach for a comprehensive evaluation of this compound, beginning with high-throughput in vitro assays and progressing to more definitive whole-plant greenhouse trials. This structured methodology is designed to efficiently determine the compound's herbicidal efficacy, spectrum of activity (monocots vs. dicots), and mode of application (pre- vs. post-emergence).
Physicochemical Properties of the Test Compound
A thorough understanding of the test article's properties is critical for accurate dose preparation and interpretation of results.
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| CAS Number | 32539-16-5 | [6] |
| Molecular Formula | C₄H₃F₃N₂S₂ | [6] |
| Molecular Weight | 216.21 g/mol | Calculated |
| Appearance | Light yellow transparent liquid | [6] |
| Boiling Point | 197 °C | [6] |
| Flash Point | 73 °C | [6] |
| Purity | >99% | [6] |
| Solubility | Soluble in organic solvents (e.g., Acetone, DMSO) | Assumed |
Overall Screening Strategy: A Tiered Approach
The discovery and validation of a new herbicidal agent is a multi-step process. We employ a tiered screening funnel that prioritizes efficiency and resource management. This approach allows for the rapid elimination of inactive compounds in the initial stages, ensuring that only the most promising candidates advance to more resource-intensive whole-plant assays.[7][8]
Caption: Hypothesized inhibition of the photosynthetic electron transport chain.
Suggested Assay: Chlorophyll Fluorescence Analysis
-
Principle: Inhibition of PSII electron transport causes a backlog of absorbed light energy, which is dissipated as fluorescence. A rapid, sharp increase in chlorophyll fluorescence upon illumination is a hallmark of PSII inhibitors. *[7] Procedure: Treat a leaf or plantlet with the test compound. After a short incubation period, measure the fluorescence induction kinetics (OJIP curve) using a portable fluorometer. Compare the curve shape to that of an untreated control and a known PSII inhibitor (e.g., Diuron). A significant increase in the Fv/Fm ratio and a rapid rise to the maximal fluorescence (P-step) would strongly support a PSII-inhibiting MoA.
References
-
Herbicidal activity of 1,3,4-thiadiazole derivatives - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (2015). Retrieved January 27, 2026, from [Link]
-
Synthesis and herbicidal activities of 1,3,4-thiadiazole derivatives of 5-(fluoro-substituted phenyl)-2-furamide - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. (n.d.). Retrieved January 27, 2026, from [Link]
-
Lectures 5 & 6: Preemergence Herbicides | NC State Extension. (n.d.). Retrieved January 27, 2026, from [Link]
-
IN VITRO TEST SYSTEM FOR HERBICIDE PHYTOTOXICITY ON MATURE EMBRYOS OF FRUIT SPECIES - Acta Horticulturae. (n.d.). Retrieved January 27, 2026, from [Link]
-
1,3,4-THIADIAZOLE,2-METHYL-5-(METHYLTHIO) | Chemsrc. (n.d.). Retrieved January 27, 2026, from [Link]
-
Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - NIH. (2025). Retrieved January 27, 2026, from [Link]
-
Primary Herbicide Screening Dale L.Shaner* Introduction One of the most important operations in an agrichemical company is scree. (n.d.). Retrieved January 27, 2026, from [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
How to Test Herbicides at Forest Tree Nurseries. (n.d.). Retrieved January 27, 2026, from [Link]
-
Herbicidal activity of 1,3,4-thiadiazole derivatives. (n.d.). Retrieved January 27, 2026, from [Link]
-
Testing for and Deactivating Herbicide Residues. (n.d.). Retrieved January 27, 2026, from [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI. (2023). Retrieved January 27, 2026, from [Link]
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). Retrieved January 27, 2026, from [Link]
-
Biological Activities of Thiadiazole Derivatives: A Review. (n.d.). Retrieved January 27, 2026, from [Link]
-
In vivo fluorescent screening for HPPD‐targeted herbicide discovery - ResearchGate. (2025). Retrieved January 27, 2026, from [Link]
-
Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Publishing. (2021). Retrieved January 27, 2026, from [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
Preemergence Herbicide Application Timings: Pros and Cons. (2020). Retrieved January 27, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. (2022). Retrieved January 27, 2026, from [Link]
-
Medicinal Significance of 1,2,3-Thiadiazoles Derivatives - Encyclopedia.pub. (n.d.). Retrieved January 27, 2026, from [Link]
-
(PDF) Biological Activities of Thiadiazole Derivatives: A Review - ResearchGate. (2020). Retrieved January 27, 2026, from [Link]
-
The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development - MDPI. (2022). Retrieved January 27, 2026, from [Link]
-
1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety - Hilaris Publisher. (n.d.). Retrieved January 27, 2026, from [Link]
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Application Notes and Protocols for the Purification of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
Abstract
This technical guide provides a comprehensive protocol for the purification of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole, a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds. Recognizing that this compound is a liquid at ambient temperature, this guide focuses on fractional distillation as the primary and most effective purification method. Additionally, an exploratory protocol for low-temperature recrystallization is presented as a potential alternative or supplementary technique for achieving high purity. This document is intended for researchers, chemists, and professionals in drug development and process chemistry, offering in-depth, field-proven insights into the practical aspects of purification, including impurity profiling, safety precautions, and analytical characterization of the final product.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound of significant interest due to its utility as a building block in the synthesis of bioactive molecules. The presence of both a trifluoromethyl group and a methylthio group imparts unique electronic properties and metabolic stability to the parent molecule, making it a valuable synthon. The efficacy and safety of the final active pharmaceutical ingredients (APIs) or agrochemicals derived from this intermediate are critically dependent on its purity.
A common misconception is the application of standard recrystallization techniques for the purification of this compound. With a boiling point of 197 °C, this compound is a liquid at room temperature, rendering conventional recrystallization impractical.[1] Therefore, the primary method for its purification is fractional distillation, which effectively separates the target compound from non-volatile impurities and other volatile components with different boiling points.
This guide provides a detailed protocol for purification via fractional distillation under reduced pressure to prevent thermal decomposition. Furthermore, we explore the possibility of low-temperature recrystallization, a technique that may be viable if the crude product is a low-melting solid or if very high purity is required and the compound can be induced to crystallize from a suitable solvent at reduced temperatures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 32539-16-5 | [1] |
| Molecular Formula | C₄H₃F₃N₂S₂ | [1] |
| Molecular Weight | 200.21 g/mol | N/A |
| Appearance | Liquid (at room temperature) | [1] |
| Boiling Point | 197 °C (at atmospheric pressure) | [1] |
| Flash Point | 73 °C | [1] |
| Density | 1.55 g/cm³ | [1] |
Impurity Profile and Rationale for Purification
The purity of the final product is directly influenced by the synthetic route employed for its preparation. A common synthesis involves the reaction of methyldithiocarbazinate (MDTC) with trifluoroacetic acid (TFA), often in a solvent such as toluene.[2][3] This process can lead to several impurities that must be removed to ensure the quality of the final product.
Common Impurities:
-
2,5-bis(methylthio)-1,3,4-thiadiazole: This is a significant by-product formed during the synthesis.[2] Its removal is crucial and is typically achieved through an acidic wash during the work-up, which selectively protonates and dissolves this more basic impurity, allowing for its separation from the desired product in an organic solvent.[2]
-
Unreacted Starting Materials: Residual methyldithiocarbazinate and trifluoroacetic acid may be present in the crude product.
-
Solvents: The solvent used in the reaction, such as toluene, may remain in the crude product.
-
Other By-products: Depending on the specific reaction conditions, other minor by-products may be formed.
The primary goal of the purification process is to remove these impurities to a level that does not interfere with subsequent synthetic steps or compromise the quality of the final product.
Health and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not found, data from closely related thiadiazole derivatives suggest that this compound should be handled with care. Related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Handle the compound in a chemical fume hood.
-
Keep the container tightly closed when not in use.
-
In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste.
Purification Protocol: Primary Method - Fractional Distillation
Fractional distillation under reduced pressure is the recommended method for the purification of this compound. The reduced pressure lowers the boiling point, mitigating the risk of thermal decomposition.
Equipment Setup
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
-
Cold trap (optional but recommended)
Step-by-Step Protocol
-
Preparation of the Crude Material: Ensure that the crude this compound has undergone an acidic wash (e.g., with dilute HCl or H₂SO₄) and has been dried over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to remove the 2,5-bis(methylthio)-1,3,4-thiadiazole by-product and water.[2]
-
Assembly of the Distillation Apparatus: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude, dried product. Do not fill the flask to more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Application of Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask gently with the heating mantle. The stirring should be initiated to ensure even heating.
-
Fraction Collection: Monitor the temperature at the distillation head. The first fraction to distill will likely be any residual solvent. Once the temperature stabilizes at the boiling point of the product at the applied pressure, collect the main fraction in a clean, pre-weighed receiving flask.
-
Completion and Shutdown: Continue the distillation until most of the product has been collected and the temperature begins to rise or fall, or when only a small amount of residue remains in the distillation flask. Turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
Rationale Behind Key Steps
-
Reduced Pressure: Lowers the boiling point, preventing potential decomposition of the thermally sensitive thiadiazole ring.
-
Fractionating Column: Provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation of components with close boiling points.
-
Stirring/Boiling Chips: Prevents bumping and ensures smooth boiling, which is particularly important under vacuum.
Purification Protocol: Alternative Method - Low-Temperature Recrystallization
This protocol is exploratory and should be considered when the crude product is a low-melting solid or when an exceptionally high purity is required. The success of this method is highly dependent on the solubility characteristics of the compound and its impurities.
Solvent Selection
The ideal solvent for recrystallization is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Initial Screening: Based on the recrystallization of related compounds, promising solvents to screen include hexane, ethanol, and mixtures thereof.[6][7]
-
Procedure for Screening:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of the solvent and heat gently to dissolve the compound.
-
If the compound dissolves, cool the solution in an ice bath or freezer to observe if crystals form.
-
Step-by-Step Protocol
-
Dissolution: In a suitable flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath or a freezer at -20 °C to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Characterization of the Purified Product
The purity of the this compound should be assessed using appropriate analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess for the presence of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.
Visualization of Workflows
Caption: Logical flow of impurity removal during the purification process.
References
-
Prasad, V. A., Schmidt, T. K. G., & Newallis, P. E. (1999). Process for making this compound using methyldithiocarbazinate. European Patent No. EP0926141B1. European Patent Office. [Link]
-
Desai, V. C., Newallis, P. E., Prasad, V. A., & Seifert, H. (2005). Process for producing this compound using methyldithiocarbazinate and trifluoroacetic acid. European Patent No. EP0926142B1. European Patent Office. [Link]
-
LookChem. (n.d.). 2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole. Retrieved January 26, 2026, from [Link]
-
CPAchem. (n.d.). Safety data sheet: 1,3,4-Thiadiazole, 2-methyl-5-(methylthio)-. Retrieved January 26, 2026, from [Link]
-
Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole. Retrieved January 26, 2026, from [Link]
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2015). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives with anticipated biological activity. Journal of Heterocyclic Chemistry, 52(5), 1436-1443.
-
Jones, W., & Motherwell, W. D. S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 963–969. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione. Retrieved January 26, 2026, from [Link]
-
Çevik, U. A., Saçmacı, M., & Küçükgüzel, I. (2018). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 23(11), 2758. [Link]
Sources
- 1. 2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole CAS No.: 32539-16-5 Supplier [qinmuchem.com]
- 2. data.epo.org [data.epo.org]
- 3. data.epo.org [data.epo.org]
- 4. cpachem.com [cpachem.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Novel Fungicides and Insecticides
The escalating challenges of pesticide resistance and the imperative for more environmentally benign solutions demand continuous innovation in the synthesis of novel fungicides and insecticides.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the modern workflow for discovering and developing new agrochemicals, integrating rational design, synthetic chemistry, and biological evaluation.
Section 1: The Modern Agrochemical Discovery Cascade
The development of a new fungicide or insecticide is a multi-stage process that begins with identifying a viable biological target and culminates in a lead compound with desirable efficacy and safety profiles. This process is often iterative, with feedback from biological testing informing further chemical synthesis and optimization.
A generalized workflow for this process is outlined below:
Caption: A typical workflow for the discovery and development of novel agrochemicals.
Section 2: Rational Design and Synthesis of Lead Compounds
The era of random screening is progressively being supplemented by rational design approaches, which leverage an understanding of the target's structure and mechanism of action to design molecules with a higher probability of success.[4][5][6][7] This section will focus on the synthesis of a novel triazole fungicide, a class known for its efficacy in inhibiting ergosterol biosynthesis in fungi.[8][9][10][11]
Target and Mechanism of Action: 14α-Demethylase (CYP51)
Triazole fungicides act by inhibiting the enzyme 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][10][11] By disrupting ergosterol production, these fungicides compromise the integrity of the cell membrane, leading to fungal cell death.[10]
The interaction of a triazole fungicide with the active site of CYP51 is depicted in the following diagram:
Caption: Mechanism of action of triazole fungicides.
Protocol: Synthesis of a Novel 1,2,4-Triazole Derivative
This protocol describes a generalized, multi-step synthesis of a novel 1,2,4-triazole derivative, a common scaffold in modern fungicides.[2] The synthesis involves the formation of a key epoxide intermediate followed by its reaction with 1,2,4-triazole.
Materials and Reagents:
-
Substituted acetophenone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO)
-
1,2,4-Triazole
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Step 1: Synthesis of the Epoxide Intermediate a. In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents) to anhydrous DMSO. b. Stir the suspension at room temperature for 10 minutes. c. Add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise over 15 minutes. d. Stir the resulting mixture at room temperature for 1 hour. e. Add a solution of the substituted acetophenone (1 equivalent) in DMSO dropwise. f. Heat the reaction mixture to 50°C and stir for 3-4 hours, monitoring the reaction progress by TLC. g. Upon completion, cool the reaction to room temperature and quench by pouring it into ice-cold water. h. Extract the aqueous layer with ethyl acetate (3 x 50 mL). i. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude epoxide. j. Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of the Final Triazole Compound a. To a solution of the purified epoxide (1 equivalent) in DMF, add 1,2,4-triazole (1.5 equivalents) and potassium carbonate (2 equivalents). b. Heat the reaction mixture to 80°C and stir for 6-8 hours, monitoring by TLC. c. After completion, cool the mixture to room temperature and pour it into water. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield the final 1,2,4-triazole derivative.
Section 3: High-Throughput Screening for Bioactivity
Following the synthesis of a library of novel compounds, high-throughput screening (HTS) is employed to rapidly assess their biological activity against target organisms.[12][13] Miniaturized in vivo or in vitro assays are crucial for efficiently screening a large number of compounds.[12]
Protocol: In Vitro Antifungal Susceptibility Testing
This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of newly synthesized compounds against a panel of pathogenic fungi.
Materials and Reagents:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (e.g., Fluconazole)
-
Negative control (DMSO)
Procedure:
-
Preparation of Fungal Inoculum: a. Grow the fungal isolates on a suitable agar medium. b. Prepare a suspension of fungal spores or cells in sterile saline. c. Adjust the concentration of the inoculum to a standard density using a spectrophotometer or hemocytometer.
-
Serial Dilution of Compounds: a. In a 96-well plate, perform serial two-fold dilutions of the synthesized compounds in the culture medium to achieve a range of concentrations. b. Include wells for the positive and negative controls.
-
Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate. b. Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for fungal growth or measure the optical density at a specific wavelength (e.g., 600 nm) using a plate reader. b. The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
The following table provides an example of how to present the results of such a screening:
| Compound ID | Target Fungus | MIC₅₀ (µg/mL) |
| 6a | Candida albicans | < 1.0 |
| 6e | Candida albicans | < 1.0 |
| 6n | Candida albicans | < 1.0 |
| Fluconazole | Candida albicans | 1.0 - 2.0 |
Data adapted from a study on new azole derivatives against Candida albicans.[8]
Section 4: Structure-Activity Relationship (SAR) Analysis
SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity.[14][15] By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify key structural features that are essential for potency and selectivity.[15]
For instance, in the development of novel neonicotinoid insecticides, SAR studies have shown that the presence of an electron-withdrawing group on the aromatic ring can enhance insecticidal activity.[16] Similarly, for some fungicide classes, specific substitutions on the core scaffold have been found to be crucial for antifungal efficacy.[17][18]
The iterative process of SAR analysis is illustrated below:
Sources
- 1. esports.bluefield.edu - Agrochemicals Organic Synthesis [esports.bluefield.edu]
- 2. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. entomoljournal.com [entomoljournal.com]
- 4. Towards Rational Pesticide Design with Graph Machine Learning Models for Ecotoxicology [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-to-process design framework for developing safer pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. jcdronline.org [jcdronline.org]
- 12. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. collaborativedrug.com [collaborativedrug.com]
- 15. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 16. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives [mdpi.com]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Minimizing 2,5-bis-(methylthio)-1,3,4-thiadiazole By-product Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols to address a common challenge in heterocyclic chemistry: the unintended formation of 2,5-bis-(methylthio)-1,3,4-thiadiazole. Our focus is to empower you with the mechanistic understanding and practical steps required to optimize your synthesis for purity and yield.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions regarding the formation of the 2,5-bis-(methylthio)-1,3,4-thiadiazole by-product.
Q1: What is 2,5-bis-(methylthio)-1,3,4-thiadiazole, and why is it a common by-product?
Answer: 2,5-bis-(methylthio)-1,3,4-thiadiazole is the symmetrically S-methylated derivative of 2,5-dimercapto-1,3,4-thiadiazole (DMTD). DMTD is a foundational building block in the synthesis of numerous pharmacologically active compounds and specialized polymers due to its two reactive thiol (-SH) groups.[1]
The formation of the bis (or di-substituted) version becomes a significant issue when the synthetic goal is a mono-substituted derivative. The challenge arises because both thiol protons on the DMTD molecule are acidic and can be deprotonated to form reactive thiolates. If reaction conditions are not carefully controlled, over-alkylation occurs, leading to the thermodynamically stable, symmetrically substituted by-product.
Caption: Reaction pathway leading to desired mono-methylated product and undesired bis-methylated by-product.
Q2: What primary factors promote the formation of this by-product?
Answer: The formation of 2,5-bis-(methylthio)-1,3,4-thiadiazole is primarily driven by three factors:
-
Stoichiometry: The most common cause is the use of an excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate). Using two or more molar equivalents of the methylating agent relative to DMTD will strongly favor the formation of the di-substituted product.
-
Base Strength and Equivalents: The use of a strong base (e.g., sodium hydride, LDA) or two or more equivalents of a milder base (e.g., potassium carbonate) can fully deprotonate both thiol groups simultaneously.[2] This creates a dianionic intermediate that readily reacts twice, leading directly to the bis-substituted by-product.
-
Reaction Conditions: High temperatures and prolonged reaction times provide the necessary activation energy to overcome the barrier for the second methylation, pushing the reaction equilibrium towards the more thermodynamically stable di-substituted product.
Section 2: Troubleshooting Guide - Proactive Minimization Strategies
If your analysis (TLC, LC-MS, NMR) shows significant by-product formation, these troubleshooting steps will help you systematically optimize your reaction to favor the mono-substituted product.
Issue: High levels of 2,5-bis-(methylthio)-1,3,4-thiadiazole detected post-reaction.
Caption: Decision workflow for troubleshooting by-product formation.
Solution 1: Implement Strict Stoichiometric Control
Q: How precisely should I control the molar ratio of the methylating agent?
A: This is the most critical parameter. For mono-methylation, the methylating agent is the limiting reagent.
Causality: By providing only one molar equivalent of the methylating agent, you create a statistical and kinetic preference for the first reaction to occur. Once the mono-methylated product is formed, there is insufficient methylating agent remaining to drive the second methylation to completion, thus minimizing the formation of the bis-methylated by-product.
| Molar Ratio (CH₃-X : DMTD) | Expected Major Product | Expected By-product Level | Rationale |
| 0.95 : 1.0 | Mono-methylated | Low | Sub-stoichiometric ratio ensures the methylating agent is consumed before significant di-substitution occurs. Some starting material may remain. |
| 1.1 : 1.0 | Mono-methylated | Moderate | A slight excess can drive the initial reaction to completion but increases the risk of the second methylation. |
| 2.2 : 1.0 | Bis-methylated | High | Sufficient excess to ensure complete di-substitution, as demonstrated in syntheses where the bis-adduct is the target.[2] |
Protocol Recommendation: Begin by using 0.95 to 1.05 equivalents of your methylating agent. Add the agent slowly (dropwise) to a solution of DMTD and the base at a reduced temperature (e.g., 0 °C) to maintain kinetic control.
Solution 2: Optimize Base and Reaction Conditions
Q: What is the best practice for selecting and using a base to promote mono-methylation?
A: The goal is to generate the mono-anion selectively.
Causality: The two thiol protons on DMTD have slightly different pKa values. A weaker base, such as potassium carbonate or triethylamine, used in near-stoichiometric amounts (1.0-1.2 equivalents), is less likely to perform a wholesale deprotonation of both sites.[2] This creates a higher concentration of the mono-anion relative to the dianion, making mono-methylation the statistically favored pathway.
Protocol Recommendation:
-
Base Selection: Switch from strong bases like NaH to milder inorganic bases like K₂CO₃ or organic bases like Et₃N.
-
Temperature Control: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor progress closely via Thin Layer Chromatography (TLC).[3]
-
Reaction Time: Do not run the reaction overnight without preliminary time-course data. For many alkylations, full conversion of the starting material can be achieved within 2-6 hours at room temperature.[3] Once TLC indicates the consumption of DMTD and the appearance of the main product spot, work up the reaction to prevent further conversion to the by-product.
Solution 3: Employ a Regioselective Synthetic Strategy
Q: Is there an alternative synthesis that inherently avoids the formation of the bis-methylated by-product?
A: Yes. When purity is paramount, moving from a direct alkylation to a regioselective cyclization strategy is highly recommended. These methods build the thiadiazole ring in a way that ensures only one desired substituent is placed at each position.
Causality: Instead of starting with the pre-formed DMTD ring and attempting to control the selectivity of methylation, these methods construct the ring from precursors that already contain the desired substituents. An acid-catalyzed cyclization of specific precursors, such as alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides, provides a powerful and regioselective route to 2,5-disubstituted-1,3,4-thiadiazoles.[4][5][6][7]
Experimental Protocol: Acid-Catalyzed Regioselective Synthesis[5] This protocol is adapted from a general procedure for forming 2,5-disubstituted-1,3,4-thiadiazoles and is designed to eliminate the formation of symmetrical by-products.
-
Reaction Setup: To a solution of alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol, 1.0 equiv) and the desired acyl hydrazide (1.0 mmol, 1.0 equiv) in water (2 mL), add p-toluenesulfonic acid (p-TSA) (0.1 mmol, 0.1 equiv).
-
Reaction Execution: Stir the mixture magnetically in a sealed vessel at 80 °C for 3 hours.
-
Monitoring: Track the reaction progress by TLC, observing the disappearance of the starting materials.
-
Work-up: After completion, cool the reaction mixture to room temperature. Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify via silica gel column chromatography.
Section 3: Post-Reaction Purification Guide
Q: My reaction is complete, and I have a mixture of the mono- and bis-methylated products. How can I separate them?
A: The two products have different polarities and solubilities, which can be exploited for purification.
Protocol 1: Purification via Column Chromatography
Causality: The 2,5-bis-(methylthio)-1,3,4-thiadiazole is a highly symmetric and less polar molecule compared to the mono-substituted product, which retains a free thiol or other functional group. This difference in polarity allows for effective separation on a silica gel column. The less polar by-product will elute first.
-
Adsorbent: Use standard silica gel (60 Å, 230-400 mesh).
-
Sample Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Eluent System: Begin with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Elution:
-
The non-polar 2,5-bis-(methylthio)-1,3,4-thiadiazole by-product will elute from the column first.
-
The desired, more polar mono-substituted product will elute later.
-
-
Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.[5]
Protocol 2: Purification via Recrystallization
Causality: The symmetrical structure of the bis-methylated by-product often allows it to pack more efficiently into a crystal lattice, making it less soluble in many solvent systems compared to the less symmetrical mono-substituted product.
-
Solvent Screening: Test the solubility of the crude mixture in various solvents (e.g., ethanol, methanol, acetone, toluene, or mixtures with water) to find a system where the desired product is soluble at high temperatures but the by-product is sparingly soluble.
-
Procedure: Dissolve the crude material in a minimum amount of the hot solvent.
-
Isolation: Allow the solution to cool slowly. The less soluble by-product should crystallize out first. Filter to remove the by-product.
-
Recovery: Concentrate the mother liquor to recover the desired mono-substituted product, which can then be further purified if necessary.
References
- Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole obtained thereby.
-
Al-Ghorbani, M., et al. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents . Molecules. [Link]
-
Zhang, Y., et al. (2023). 2,5-Dimercapto-1,3,4-thiadiazole-modified gel electrolyte for reduced shuttle effect and enhanced redox kinetics of lithium–sulfur batteries . RSC Advances. [Link]
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates . The Journal of Organic Chemistry. [Link]
-
Singh, P., et al. (2014). Surface selective binding of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) on silver and gold nanoparticles: a Raman and DFT study . RSC Advances. [Link]
- 2, 5-dimercapto-1, 3, 4-thiadiazole ('DMTD') derivatives.
-
Ugli, J. F. Y., et al. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products . International Journal of Advanced Research. [Link]
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates . The Journal of Organic Chemistry. [Link]
-
Al-Adiwish, W. M., et al. 1,3,4-Thiadiazoles and 1,3-thiazoles from one-pot reaction of bisthioureas with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . Helsingin yliopiston digitaalinen arkisto. [Link]
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates . PubMed. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES . [Link]
-
Gomha, S. M., et al. (2012). Synthesis and Antimicrobial Studies of Some Novel Bis-[2][3][8]thiadiazole and Bis-thiazole Pendant to Thieno[2,3-b]thiophene Moiety . Molecules. [Link]
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates . ACS Publications. [Link]
-
Bektaş, H., et al. (2007). Synthesis of some novel bis-1,2,4-triazole and bis-1,3,4-thiadiazole derivatives from terephthaloyl and isophthaloyl chlorides . Molecules. [Link]
-
Gomha, S. M., et al. (2012). Synthesis and antimicrobial studies of some novel bis-[2][3][8]thiadiazole and bis-thiazole pendant to thieno[2,3-b]thiophene moiety . PubMed. [Link]
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- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]
- 4. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. biosynth.com [biosynth.com]
selective removal of impurities in 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification, with a focus on the selective removal of impurities.
Troubleshooting Guide
This section addresses specific experimental issues with a focus on causal analysis and actionable solutions.
Problem 1: High levels of 2,5-bis(methylthio)-1,3,4-thiadiazole impurity are detected in my final product.
Root Cause Analysis:
The presence of significant quantities of the 2,5-bis(methylthio)-1,3,4-thiadiazole impurity is a common issue in the synthesis of this compound. This side product arises from the reaction of two molecules of methyldithiocarbazinate (MDTC) with the elimination of hydrazine. The formation of this impurity is highly dependent on the stoichiometry of the reactants. Specifically, an insufficient molar excess of trifluoroacetic acid (TFA) relative to MDTC favors the formation of the bis(methylthio) impurity[1].
Solution: Selective Removal by Acidification and Phase Separation
A highly effective and scalable method for the selective removal of 2,5-bis(methylthio)-1,3,4-thiadiazole involves the acidification of the crude reaction mixture followed by a liquid-liquid extraction[2]. The underlying principle of this technique is the differential basicity of the desired product and the impurity. The bis(methylthio) impurity is more basic and can be selectively protonated by a strong inorganic acid. This protonation increases its polarity and sequesters it in the aqueous phase, allowing for a clean separation from the less basic desired product, which remains in the organic solvent.
Experimental Protocol: Acid Wash Purification
-
Reaction Work-up: Following the completion of the reaction between MDTC and TFA in a suitable aprotic solvent (e.g., toluene), cool the reaction mixture to 20–25 °C.
-
Acidification: Slowly add a concentrated inorganic acid to the reaction mixture with vigorous stirring. Sulfuric acid is a preferred reagent for this step[2]. The optimal amount and concentration of the acid are critical for efficient removal of the impurity.
-
Phase Separation: After the addition of the acid, continue stirring for 15-30 minutes to ensure complete protonation of the impurity. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer, which now contains the protonated impurity. The upper organic layer contains the desired this compound.
-
Washing and Drying: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.
Quantitative Parameters for Acid Wash
| Parameter | Recommended Range | Rationale |
| Inorganic Acid | Sulfuric Acid, Hydrochloric Acid, Nitric Acid | Strong acids capable of selective protonation[2]. |
| Acid Concentration | 55% to 95% (for H₂SO₄) | Ensures efficient protonation without causing degradation of the desired product[2]. |
| Molar Ratio (Acid:Impurity) | 2:1 to 10:1 | A sufficient excess of acid drives the equilibrium towards the protonated form of the impurity[2]. |
| Temperature | 20 °C to 60 °C | Maintains a good reaction rate for protonation while minimizing potential side reactions[2]. |
Caption: Effect of MDTC to TFA ratio on product yield and impurity formation.
Q3: What are the recommended analytical methods to assess the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and for a preliminary assessment of purity. A common mobile phase could be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to quantify the levels of specific impurities. A reversed-phase C8 or C18 column with a mobile phase of acetonitrile and water is often a good starting point. [3]* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from those of the product.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in the molecule.
Q4: Are there alternative purification techniques to the acid wash method?
While the acid wash followed by phase separation is a highly efficient and scalable method, other purification techniques can be employed, particularly on a smaller, laboratory scale:
-
Recrystallization: This is a standard technique for purifying solid compounds. The choice of solvent is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below would be ideal. Hexane has been reported as a suitable recrystallization solvent for a similar thiadiazole derivative. [4]* Column Chromatography: For very high purity requirements, silica gel column chromatography can be effective. A mobile phase gradient of hexane and ethyl acetate is a common choice for separating compounds of moderate polarity. [4]However, this method is less practical for large-scale production due to the cost of the stationary phase and solvents.
References
-
Process for producing this compound using methyldithiocarbazinate and trifluoroacetic acid. (2005). European Patent EP 0 926 142 B1. [Link]
-
Process for making this compound using methyldithiocarbazinate. (1998). European Patent EP 0 926 141 B1. [Link]
- Hu, Y., Li, C., Wang, X., Yang, Y., & Zhu, H. (2014). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. Chemical reviews, 114(10), 5572-610.
- Atiya, R. N. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
-
2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole CAS No.: 32539-16-5. LookChem. [Link]
-
Jubie, S., Ramesh, P. N., & Dhanabal, P. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. [Link]
- Kumar, A. K., et al. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers.
-
2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-1,3,4-thiadiazole. (2017). mzCloud. [Link]
- Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives.
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025).
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. (2023). National Institutes of Health. [Link]
-
Li, K., & Chen, A. (2002). Liquid Chromatography-Mass Spectrometry Assay of a Thiadiazole Derivative in Mice: Application to Pharmacokinetic Studies. Journal of Chromatographic Science, 40(4), 224-228. [Link]
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2025).
Sources
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- 2. data.epo.org [data.epo.org]
- 3. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in thiadiazole cyclization reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thiadiazole cyclization reactions. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered in the synthesis of thiadiazole derivatives, a cornerstone of many medicinal chemistry programs. This resource is designed to provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when thiadiazole cyclization reactions result in low conversion rates.
My 1,3,4-thiadiazole synthesis from a thiosemicarbazide and a carboxylic acid is giving a low yield. What are the likely causes?
Low yields in this common cyclization are often attributable to several factors, ranging from reactant quality to reaction conditions. The fundamental mechanism involves the acylation of the thiosemicarbazide followed by a cyclodehydration step.[1] Understanding this pathway is key to diagnosing the problem.
Key Troubleshooting Areas:
-
Incomplete Acylation: The initial formation of the acylthiosemicarbazide intermediate is crucial. If this step is inefficient, the final yield will be compromised.
-
Activation of the Carboxylic Acid: Carboxylic acids themselves are generally not reactive enough. Ensure you are using an appropriate activating agent or a more reactive carboxylic acid derivative (e.g., acid chloride, ester).
-
Reaction Temperature: While heat is required for the final cyclization, excessive temperatures during the initial acylation can lead to decomposition of the thiosemicarbazide. A stepwise temperature gradient can be beneficial.
-
-
Inefficient Cyclodehydration: This is the most common bottleneck. The strength of the dehydrating agent is critical.
-
Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are effective but can be harsh, leading to charring and side product formation, especially with sensitive substrates.[2] Careful temperature control is paramount.
-
Phosphorus Oxychloride (POCl₃): This is another powerful dehydrating agent but can also lead to chlorinated byproducts if not used judiciously.
-
-
Substituent Effects: The electronic nature of your substituents plays a significant role.
-
Electron-Withdrawing Groups (EWGs): EWGs on the carboxylic acid component generally facilitate the reaction by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiosemicarbazide.
-
Electron-Donating Groups (EDGs): EDGs on the carboxylic acid can decrease the electrophilicity of the carbonyl carbon, slowing down the initial acylation and potentially leading to lower yields. Conversely, EDGs on the thiosemicarbazide can enhance its nucleophilicity.
-
-
Side Reactions: The formation of unwanted byproducts is a common cause of low yields.
-
1,3,4-Oxadiazole Formation: Under certain conditions, particularly with weaker dehydrating agents or if the reaction stalls at the acylthiosemicarbazide intermediate, competitive cyclization through the oxygen atom can occur, leading to the formation of the corresponding 1,3,4-oxadiazole.[3]
-
Decomposition: Thiosemicarbazides and the reaction intermediates can be thermally labile. Prolonged reaction times at high temperatures should be avoided.
-
How can I differentiate between my desired 1,3,4-thiadiazole and the 1,3,4-oxadiazole byproduct?
Spectroscopic analysis is the most definitive way to distinguish between these two heterocyclic systems.
| Spectroscopic Technique | 1,3,4-Thiadiazole | 1,3,4-Oxadiazole |
| ¹³C NMR | The carbon atoms of the thiadiazole ring typically resonate at a lower field (more downfield) compared to the oxadiazole ring. Expect signals in the range of 160-170 ppm . | The carbon atoms of the oxadiazole ring are more shielded and appear at a higher field (more upfield), typically in the range of 150-160 ppm . |
| ¹H NMR | Protons attached to or near the thiadiazole ring will experience a different electronic environment compared to the oxadiazole. Aromatic protons adjacent to the ring will show distinct chemical shifts. | Protons adjacent to the oxadiazole ring will have different chemical shifts. Comparison of the spectra of the crude product with pure standards is the most reliable method. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the sulfur-containing compound. The isotopic pattern of sulfur (³²S and ³⁴S) can also be a helpful indicator. | The molecular ion peak will be 16 mass units lower than the corresponding thiadiazole due to the difference in atomic weight between oxygen and sulfur. |
| IR Spectroscopy | Look for characteristic C=N and C-S stretching frequencies. | Look for characteristic C=N and C-O-C stretching frequencies. |
Troubleshooting Flowchart for Low Yield in Thiosemicarbazide-Based Thiadiazole Synthesis
Caption: A logical workflow for troubleshooting low conversion rates.
I am attempting a Hantzsch synthesis of a thiazole, but the yield is poor. What should I investigate?
The Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide, is generally a high-yielding reaction.[4] When yields are low, the following are common culprits:
-
Purity of the α-Haloketone: α-Haloketones can be unstable and may decompose upon storage. Ensure the purity of this starting material, as impurities can lead to a variety of side products.
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial and can significantly impact the reaction rate and yield. Ethanol is a commonly used solvent.
-
Temperature: While some Hantzsch syntheses proceed at room temperature, others require heating. If your reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can promote side reactions.
-
-
Side Reactions:
-
Formation of Isomeric Products: Under acidic conditions, the reaction of N-monosubstituted thioureas can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles as byproducts.[5]
-
Self-condensation of the α-Haloketone: In the presence of a base, the α-haloketone can undergo self-condensation.
-
My oxidative cyclization of a thioamide to a 1,2,4-thiadiazole is not working well. What are the key parameters to optimize?
The oxidative dimerization of thioamides is a powerful method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles.[6] The success of this reaction is highly dependent on the choice of oxidant and reaction conditions.
-
Oxidant: A wide range of oxidants have been employed, from metal-based reagents to metal-free alternatives like N-bromosuccinimide (NBS) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7] If one oxidant is giving poor results, screening a panel of others is a logical step.
-
Solvent: The choice of solvent can dramatically affect the reaction outcome. In some cases, polar aprotic solvents like DMSO or DMF are beneficial, while in others, chlorinated solvents are preferred.
-
Temperature: Many oxidative cyclizations proceed readily at room temperature. However, for less reactive substrates, gentle heating may be necessary. Conversely, for highly reactive systems, cooling the reaction may be required to control the reaction rate and minimize byproduct formation.
-
Substrate Scope: The electronic properties of the thioamide can influence the reaction. Electron-rich thioamides tend to undergo oxidative dimerization more readily than electron-poor ones.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates.
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole from Thiosemicarbazide and an Aromatic Carboxylic Acid
This protocol utilizes concentrated sulfuric acid as the cyclodehydrating agent.
Step-by-Step Methodology:
-
To a round-bottom flask, add the aromatic carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq).
-
Carefully add concentrated sulfuric acid (3-5 mL per gram of carboxylic acid) dropwise with cooling in an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonia until the pH is approximately 7-8. Keep the mixture cool in an ice bath during neutralization.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 2-amino-5-aryl-1,3,4-thiadiazole.[2]
Reaction Monitoring by TLC:
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 3:7 or 1:1) is often a good starting point.
-
Visualization: The thiadiazole product is often UV active and will appear as a dark spot under a UV lamp (254 nm).[8] Staining with iodine vapor or a potassium permanganate solution can also be effective.
Protocol 2: Hantzsch Synthesis of a 2-Amino-4-arylthiazole
This protocol describes the synthesis of a thiazole from an α-bromoacetophenone and thiourea.[4]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the α-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
The product will often precipitate upon neutralization. If not, the ethanol can be removed under reduced pressure, and the aqueous residue can be extracted with an organic solvent like ethyl acetate.
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Thiadiazole Synthesis and Purification
Caption: A general experimental workflow from reaction to characterization.
References
- Jadhav, S., Rai, M., & Durrani, A. (2009). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. Int. J. Chem. Sci., 7(3), 1851-1856.
- Adnan, S., Mohammed, A. J., & Thamer, H. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
- Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611.
-
The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
- Barbosa, G. A. D., & de Aguiar, A. P. (Year). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.
-
ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Selective Synthesis and Characterization of Substituted 1,3,4-Thiadiazole/oxadiazole and 1,2,4-Triazole Heterocyclic Rings. (n.d.). Retrieved from [Link]
- Scholars Middle East Publishers. (2023).
- Synthesis of some substituted 1,3,4-oxadiazoles, thiadiazoles and 1,2,4-triazoles. (2025). Journal of the Indian Chemical Society.
- (2025). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
- A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. (2024). RSC Advances.
- Facile Access to 3,5-Disubstituted 1,2,4-Thiadiazoles via T3P® Mediated Oxidative Dimerization of Thioamides. (n.d.). New Journal of Chemistry.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Photo-oxidative Ruthenium(II)-Catalyzed Formal [3 + 2] Heterocyclization of Thioamides to Thiadiazoles. (2021). Organic Letters.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Taylor & Francis. (n.d.). Thiadiazoles – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2023, July 20). What are the best chemical reagents (i.e. spray reagents) used to detect the phytochemical constituents on TLC plates? Retrieved from [Link]
- Highly Efficient Oxidative Dimerization of Thioamides to 3,5-Disubstituted 1,2,4-Thiadiazoles Mediated by DDQ. (2012).
-
Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification Strategies for Crude 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
This technical guide provides researchers, scientists, and drug development professionals with robust troubleshooting strategies and frequently asked questions concerning the purification of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. As a key heterocyclic building block, its purity is paramount for successful downstream applications. This document offers field-proven insights and detailed protocols to address common challenges encountered during its purification.
Troubleshooting Guide: Common Purification Issues
This section is designed in a question-and-answer format to directly address specific experimental challenges.
Issue 1: My crude product is a solid but contains significant amounts of starting materials or by-products like 2,5-bis(methylthio)-1,3,4-thiadiazole.
Symptoms:
-
¹H NMR analysis shows multiple methylthio (-SCH₃) singlets.
-
GC-MS analysis reveals peaks corresponding to unreacted intermediates or side-products.[1]
-
The melting point of the crude solid is broad and lower than the expected value.
Causality: The presence of such impurities typically results from incomplete reactions, improper stoichiometry, or side reactions, which are common in the synthesis of substituted thiadiazoles.[1][2] For instance, using an insufficient excess of trifluoroacetic acid can lead to the formation of the undesired 2,5-bis(methylthio)-1,3,4-thiadiazole by-product.[2]
Solution: Optimized Recrystallization Protocol
Recrystallization is an effective and economical method for purifying solid organic compounds by leveraging differences in solubility between the desired product and impurities.
Step-by-Step Methodology:
-
Solvent System Selection: The key is to find a solvent (or solvent pair) that dissolves the target compound well at high temperatures but poorly at low temperatures. For this compound, an isopropanol/water or ethanol/water system is an excellent starting point.
-
Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (or ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble particulates are observed in the hot solution, perform a rapid hot gravity filtration to remove them. This prevents them from being incorporated into the final crystals.
-
Inducing Crystallization: Slowly add water (the anti-solvent) dropwise to the hot, clear solution until a persistent cloudiness appears. Add a few more drops of hot isopropanol to redissolve the precipitate and ensure the solution is saturated.
-
Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of larger, purer crystals by allowing the lattice to form in an ordered manner, excluding impurity molecules. For maximum recovery, the flask can subsequently be placed in an ice bath.
-
Isolation and Washing: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture to rinse away any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Trustworthiness Check: The purity of the recrystallized product should be confirmed by melting point analysis (a sharp range is expected) and spectroscopic methods (NMR, GC-MS).
Issue 2: My crude product is an inseparable oil or fails to crystallize.
Symptoms:
-
The product appears as a viscous liquid or oil at room temperature.
-
Attempts at recrystallization result in "oiling out," where the compound separates as a liquid instead of forming crystals.
Causality: This often occurs when the crude product is a complex mixture with significant amounts of impurities that act as a melting point depressant. The overall mixture may have a eutectic point below room temperature, preventing solidification.
Solution: Flash Column Chromatography
Flash column chromatography is the method of choice for separating complex mixtures of compounds with different polarities.[3] It relies on the differential partitioning of components between a mobile phase (eluent) and a stationary phase (typically silica gel).
Experimental Protocol:
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the standard stationary phase.
-
Mobile Phase Selection: The choice of eluent is crucial. Based on the structure of the target compound, a non-polar/polar solvent system is appropriate. Start by evaluating different ratios of Hexane:Ethyl Acetate using Thin Layer Chromatography (TLC). A patent for a similar compound specifies a Hexane:EtOAc (9:1) system, which is an excellent starting point.[4]
-
TLC Optimization: Spot the crude mixture on a TLC plate and develop it in several test eluents. The ideal eluent system should provide a retention factor (Rƒ) of ~0.3-0.4 for the desired compound, with good separation from all impurity spots.
Data Presentation: Eluent System Optimization
Eluent System (Hexane:Ethyl Acetate) Rƒ of Product Rƒ of Main Impurity Separation Quality 95:5 0.20 0.15 Poor 90:10 0.35 0.55 Excellent | 80:20 | 0.50 | 0.65 | Good, but Rƒ too high |
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:EtOAc 90:10) and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude oil in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better resolution than loading the sample as a liquid.
-
Elution and Fraction Collection: Run the eluent through the column under positive pressure (flash). Collect the eluate in fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Strategy Workflow
Caption: Decision tree for selecting the optimal purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of pure this compound? Pure this compound is a white to off-white solid. It has a reported boiling point of 197°C and a density of approximately 1.55 g/cm³.[5] While a specific melting point is not consistently reported across commercial suppliers, a sharp melting range is a key indicator of high purity.
Q2: How should the purified compound be stored for long-term stability? The compound should be stored in a tightly sealed container to protect it from moisture. For optimal long-term stability, it is recommended to store it in a cool, dark, and dry place, such as a refrigerator or a desiccator at room temperature.[5]
Q3: Which analytical techniques are best for confirming the purity and identity of the final product? A combination of techniques is recommended for a comprehensive assessment:
-
¹H, ¹³C, and ¹⁹F NMR Spectroscopy: Confirms the chemical structure and identifies any remaining proton, carbon, or fluorine-containing impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile impurities and confirming the molecular weight of the product.
-
Melting Point Analysis: A narrow and sharp melting range close to the literature value indicates high purity.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the theoretical values for the molecular formula C₄H₃F₃N₂S₂.
Q4: Is vacuum distillation a viable purification method for this compound? Given its boiling point of 197°C, simple distillation at atmospheric pressure is not recommended due to the potential for thermal decomposition.[5] However, for removing highly volatile or non-volatile impurities, Kugelrohr or short-path vacuum distillation could be a viable option, particularly for smaller scales. This should be performed with care, monitoring for any signs of degradation.
Q5: What are the primary safety hazards associated with this compound? Users should always consult the Safety Data Sheet (SDS) before handling. Compounds of this class may cause skin, eye, and respiratory irritation.[6] Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Logical Flow of Purification and Validation
Caption: The logical progression from crude material to a validated pure compound.
References
-
Prasad, V. A., et al. (2005). Process for producing this compound using methyldithiocarbazinate and trifluoroacetic acid. European Patent EP0926142B1. [Link]
-
Prasad, V. A., et al. (1998). Process for making this compound using methyldithiocarbazinate. European Patent EP0926141B1. [Link]
-
ISRES. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. [Link]
-
Gomha, S. M., et al. (2015). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 20(8), 13686-13705. [Link]
-
Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. (n.d.). [Link]
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Ferreira, M. J., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 1999. [Link]
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LookChem. 2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole CAS No.: 32539-16-5. [Link]
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Szelig, M., & Natorska-Szelig, E. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(23), 5606. [Link]
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ChemSrc. 1,3,4-THIADIAZOLE,2-METHYL-5-(METHYLTHIO). [Link]
-
mzCloud. 2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-1,3,4-thiadiazole. [Link]
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Al-Ghorbani, M., et al. (2021). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
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El-Sayed, W. A. (2002). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. Boll Chim Farm, 141(4), 320-326. [Link]
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Wang, H., et al. (2022). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society, 144(3), 1336-1343. [Link]
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Jones, C. D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. IUCrData, 8(11). [Link]
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Supporting Information for: A general method for the synthesis of benzimidazoles from N-aryl-2-nitroanilines by Ni-catalyzed transfer hydrogenation. (n.d.). [Link]
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Szelig, M., & Natorska-Szelig, E. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Center for Biotechnology Information. [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]
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Technical Support Center: Overcoming Solubility Challenges with Thiadiazole Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole intermediates. This guide is designed to provide practical, in-depth solutions to the common and often frustrating solubility issues encountered during the synthesis, purification, and formulation of these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to not only offer troubleshooting steps but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The Thiadiazole Scaffold: A Double-Edged Sword of Potency and Poor Solubility
Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them privileged scaffolds in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][2] However, the same structural features that contribute to their biological activity—namely their planar, aromatic nature and potential for strong intermolecular interactions—are often the root cause of their poor solubility in common organic solvents and aqueous media.[3][4] This can lead to significant challenges in reaction monitoring, product isolation, purification, and formulation.[5]
This guide will provide a structured approach to diagnosing and overcoming these solubility hurdles.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions for Common Problems
Here, we address some of the most frequent solubility-related questions that arise during the handling of thiadiazole intermediates.
Q1: My thiadiazole-containing starting material won't dissolve in the reaction solvent. What are my initial steps?
A1: This is a very common issue. Before drastically changing your synthetic route, consider these initial steps:
-
Gentle Heating: Many organic compounds exhibit increased solubility at higher temperatures. Try gently warming your reaction mixture. Be mindful of the thermal stability of your reactants and solvent boiling point.
-
Solvent Screening: The principle of "like dissolves like" is a good starting point. If your thiadiazole is non-polar, try non-polar solvents. If it has polar functional groups, polar aprotic solvents like DMF, DMAc, or NMP are often good choices.[6] A small-scale solubility test with a few milligrams of your compound in various solvents can save significant time and material.
-
Co-solvents: The addition of a small amount of a "stronger" co-solvent can dramatically improve solubility.[7][8] For example, adding 5-10% DMF or DMSO to a less polar solvent like THF or dichloromethane can be very effective.
Q2: My reaction appears to be stalling, and I see solid material crashing out of the solution. What's happening?
A2: This indicates that either your starting material or, more likely, a reaction intermediate or the final product has poor solubility in the reaction medium.
-
Identify the Precipitate: If possible, isolate and characterize the solid to determine its identity. This will inform your strategy.
-
Increase Solvent Volume: A simple first step is to increase the total volume of the solvent to reduce the concentration of the insoluble species.
-
Change the Solvent System: If increasing the volume is not practical, you may need to switch to a more effective solvent or a co-solvent system, as described in A1.
Q3: I'm struggling to purify my crude thiadiazole product by column chromatography because it has poor solubility in the mobile phase.
A3: This is a frequent bottleneck in purification.
-
"Dry Loading" Technique: Instead of dissolving your crude product in a minimal amount of the mobile phase, adsorb it onto a small amount of silica gel or celite. To do this, dissolve your compound in a solvent in which it is soluble (e.g., DCM, methanol), add the adsorbent, and then remove the solvent under reduced pressure. The resulting free-flowing powder can be loaded directly onto the column.
-
Mobile Phase Modifiers: Adding a small percentage of a stronger, more polar solvent to your mobile phase can help. For instance, adding 1-2% methanol or isopropanol to a hexane/ethyl acetate mixture can improve the solubility of polar thiadiazoles.
-
Alternative Purification Methods: If chromatography is not feasible, consider recrystallization from a suitable solvent system or trituration.
Q4: My final thiadiazole compound is intended for biological assays, but it's insoluble in aqueous buffers.
A4: This is a critical challenge in drug discovery.
-
Co-solvents for Biological Assays: DMSO is a common co-solvent for preparing stock solutions of poorly soluble compounds for in-vitro assays.[9] However, be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity. Typically, a final concentration of <1% is recommended.
-
pH Adjustment: If your thiadiazole has acidic or basic functional groups, its solubility can be highly pH-dependent. Adjusting the pH of the buffer to ionize the compound can significantly increase its aqueous solubility.[10]
-
Formulation Strategies: For more advanced applications, consider formulation strategies such as the use of cyclodextrins, which can form inclusion complexes with poorly soluble drugs, or creating solid dispersions with water-soluble polymers.[3][11]
Part 2: Troubleshooting Guides - A Deeper Dive into Solubility Enhancement
This section provides more detailed, step-by-step protocols and the scientific rationale behind them.
Guide 1: Systematic Solvent Screening for Thiadiazole Intermediates
The Principle: The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. A systematic approach to solvent screening can efficiently identify a suitable solvent system for your specific thiadiazole derivative.
Experimental Protocol:
-
Prepare a Stock of Your Compound: Accurately weigh approximately 10 mg of your thiadiazole intermediate.
-
Select a Diverse Range of Solvents: Choose a variety of solvents with different polarities and hydrogen bonding capabilities. A good starting set is presented in the table below.
-
Perform Small-Scale Solubility Tests:
-
Add 1 mg of your compound to a small vial.
-
Add 100 µL of the first solvent.
-
Vortex or sonicate the mixture for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, it is soluble at >10 mg/mL.
-
If it does not dissolve, add another 100 µL of the solvent and repeat the process. Continue until the compound dissolves or you reach a volume of 1 mL (solubility of 1 mg/mL).
-
-
Record Your Observations: Document the approximate solubility in each solvent.
Data Presentation: Solvent Selection Guide
| Solvent Class | Example Solvents | Polarity Index | Typical Use Cases for Thiadiazoles |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High | Often effective for highly polar and crystalline thiadiazoles. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Good for thiadiazoles with hydrogen bond donating/accepting groups. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | Medium | General purpose solvents for a range of thiadiazoles. |
| Halogenated | Dichloromethane (DCM), Chloroform | Medium | Effective for many non-polar to moderately polar thiadiazoles. |
| Hydrocarbons | Toluene, Hexanes | Low | Suitable for non-polar thiadiazole derivatives. |
| Ketones | Acetone, 2-Butanone | Medium | Can be effective for a variety of thiadiazole structures.[6] |
Causality Behind Experimental Choices: By systematically testing solvents from different classes, you are probing a range of potential intermolecular interactions (dipole-dipole, hydrogen bonding, van der Waals forces) that can lead to successful dissolution.
Guide 2: Leveraging pH for Enhanced Aqueous Solubility
The Principle: Many thiadiazole intermediates possess ionizable functional groups (e.g., amino or carboxylic acid groups). The solubility of these compounds in aqueous media can be dramatically increased by adjusting the pH to a point where the molecule is in its ionized, salt form.[10]
Experimental Protocol: pH-Solubility Profiling
-
Prepare a Series of Buffers: Prepare a set of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add Excess Compound: Add an excess of your finely ground thiadiazole compound to a known volume of each buffer in separate vials.
-
Equilibrate: Shake or stir the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate the Solid: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify the Soluble Fraction: Analyze the concentration of your compound in the supernatant/filtrate using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Plot the Data: Plot solubility as a function of pH to determine the optimal pH for dissolution.
Mandatory Visualization: Impact of pH on the Solubility of an Amino-Thiadiazole
Caption: Effect of pH on the ionization and solubility of a basic thiadiazole.
Causality Behind Experimental Choices: By systematically varying the pH, you can identify the pKa of the ionizable group(s) on your thiadiazole. The compound will be most soluble at pH values where it is predominantly in its ionized form.
Part 3: Advanced Strategies and Considerations
For particularly challenging cases, more advanced techniques may be necessary.
Co-crystallization
The Principle: Co-crystallization involves combining a poorly soluble active pharmaceutical ingredient (API) with a benign co-former molecule in a crystalline lattice. This can disrupt the strong intermolecular interactions of the API, leading to improved solubility and dissolution rates.[12]
Amorphous Solid Dispersions
The Principle: In an amorphous solid dispersion, the crystalline structure of the drug is disrupted by dispersing it in a polymer matrix. The amorphous form of a drug is generally more soluble than its crystalline counterpart due to its higher free energy.[3]
Pro-drug Approach
The Principle: A pro-drug is a chemically modified, inactive form of a drug that is converted to the active form in the body. By adding a highly soluble promoiety to a poorly soluble thiadiazole, its solubility can be enhanced for administration, with the promoiety being cleaved in vivo to release the active drug.[13]
Mandatory Visualization: Workflow for Troubleshooting Thiadiazole Solubility
Caption: A logical workflow for addressing solubility issues with thiadiazole intermediates.
Conclusion
Overcoming the solubility challenges of thiadiazole intermediates is often an iterative process that requires a combination of systematic screening, an understanding of fundamental chemical principles, and sometimes, more advanced formulation strategies. By following the guides and protocols outlined in this technical support center, researchers can more efficiently and effectively navigate these hurdles, accelerating their research and development efforts.
References
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ISRES. (n.d.). Thiadiazoles and Their Properties. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of new 1,3,4-thiadiazole derivatives containing azo group from acid hydrazide and studying their. Chemical Methodologies, 4(2), 205-215.
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- Gligor, L., Todea, M., Turza, A., Taciuc, V., & Oprean, R. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17476.
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- Plech, T., Wujec, M., & Kosikowska, U. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Current Organic Chemistry, 22(12), 1166-1182.
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Formulation strategies for poorly soluble drugs.
- Kalepu, S., & Nekkanti, V. (2015). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 7(4), 365-394.
- Surov, A. O., Bui, C. T., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-20896.
- Zhang, Y., Wang, Y., Liu, Z., & Wang, J. (2023). Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation.
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
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Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]
- da Silva, P. B., de Oliveira, R. B., & da Silva, A. D. (2014).
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Master Organic Chemistry. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide [Video]. YouTube. [Link]
- Witanowski, M., Sicinska, W., Biedrzycka, Z., & Webb, G. A. (1996). Solvent effects on the nitrogen NMR shielding of 1,3,4-thiadiazole. Magnetic Resonance in Chemistry, 34(4), 305-309.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2019). Toward Rational Design of Novel Anti-Cancer Drugs Based on Targeting, Solubility, and Bioavailability Exemplified by 1,3,4-Thiadiazole Derivatives Synthesized Under Solvent-Free Conditions. Molecules, 24(13), 2371.
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
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Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
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ScienceDirect. (n.d.). Co-solvent. Retrieved from [Link]
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Dr. Reddy's Laboratories. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
- Wang, X., Wang, Y., & Wang, J. (2015). Investigation on 2-Mercapto-5-methyl-1,3,4-thiadiazole Solubility in Twelve Kinds of Organic Monosolvents Based on Models, Thermodynamic Analysis, and Solvent Effect.
- Chadha, R., Saini, A., & Arora, P. (2021). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Pharmaceutics, 13(2), 223.
- Mauludin, R., & Pamudji, J. S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 10(2), 123-131.
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from [Link]
- Kuentz, M. (2019).
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UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
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Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems. Retrieved from [Link]
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Technical Support Center: Safe Handling and Storage of Trifluoromethyl Compounds
Welcome to the technical support center for trifluoromethylated compounds. The introduction of the trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1] However, the unique electronic properties conferred by the strong carbon-fluorine bonds also necessitate specific handling and storage protocols to ensure laboratory safety.[1]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to provide a deeper understanding of the causality behind each procedural recommendation, empowering you to work safely and effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues that may arise during the handling and use of trifluoromethyl compounds in a laboratory setting.
Question: I am setting up a trifluoromethylation reaction using Ruppert's Reagent (TMSCF₃). What are the critical safety precautions I need to take during reagent transfer and reaction quenching?
Answer: Ruppert's Reagent (trifluoromethyltrimethylsilane) is an excellent source of a nucleophilic trifluoromethyl anion equivalent, but its handling requires diligence due to its volatility and reactivity.[2]
-
Causality of Hazard: The primary hazard arises from the potential generation of toxic gases. The reagent can react with moisture to release fluoroform (CHF₃), a gas that can displace oxygen, and upon heating or decomposition, can form highly toxic fumes like hydrogen fluoride.[3]
-
Step-by-Step Handling Protocol:
-
Inert Atmosphere is Crucial: Always handle Ruppert's Reagent under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. This prevents premature degradation by atmospheric moisture.
-
Reagent Transfer: Use a dry, gas-tight syringe to transfer the liquid reagent. Ensure the syringe is purged with inert gas before drawing the liquid. The transfer should be done in a well-ventilated chemical fume hood.[4]
-
Reaction Quenching: Quenching must be performed slowly and at a low temperature (typically 0 °C or below). A common mistake is adding the quenching agent too quickly, which can lead to a rapid exotherm and gas evolution. Slowly add a proton source like a saturated ammonium chloride solution or a dilute acid. Never quench with water directly if a large amount of unreacted reagent is suspected.
-
Waste Neutralization: The aqueous layer from the workup will contain fluoride ions. This should be treated with a calcium salt (e.g., calcium chloride) to precipitate calcium fluoride before disposal according to your institution's guidelines.
-
Question: My trifluoromethyl-containing compound appears to be degrading in storage. What could be the cause and how can I prevent it?
Answer: While the trifluoromethyl group itself is generally very stable to chemical and thermal degradation, the overall stability of the molecule depends on the entire structure.[1]
-
Potential Causes of Degradation:
-
Incompatible Storage Conditions: Many organic compounds are sensitive to light, air (oxidation), and moisture. Storing in a clear glass bottle on a lab bench is a common cause of degradation.
-
Presence of Reactive Functional Groups: The –CF3 group is a strong electron-withdrawing group, which can influence the reactivity of other functional groups on the molecule. For example, a trifluoromethyl group on a phenol will increase its acidity, making it more susceptible to deprotonation and subsequent reactions if stored with basic contaminants.
-
Improper pH: Storing solutions at an inappropriate pH can catalyze hydrolysis or other degradation pathways.
-
-
Prevention and Best Practices:
-
Review the SDS: The Safety Data Sheet (SDS) is your primary source for specific storage requirements.[5]
-
Inert Environment: For sensitive compounds, store under an inert atmosphere (argon or nitrogen) in an amber vial to protect from air and light.[4]
-
Temperature Control: Store at the recommended temperature, which for many complex organic molecules is in a refrigerator or freezer (2-8°C is common).[4][6]
-
Avoid Contaminants: Ensure storage containers are scrupulously clean and dry. Store away from incompatible materials, particularly strong bases, acids, and oxidizing agents.[7][8]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the safe handling and storage of trifluoromethyl compounds.
1. What are the primary hazards associated with trifluoromethyl compounds?
The hazards are compound-specific. While the –CF3 group itself is stable, the overall molecule can be flammable, toxic, corrosive, or reactive.[1] Always consult the SDS. Common hazards include:
-
Skin and Eye Irritation/Corrosion: Many organic compounds can cause serious irritation or damage upon contact.[5]
-
Toxicity: Can be toxic if swallowed, inhaled, or absorbed through the skin.[9]
-
Flammability: Some trifluoromethyl compounds are flammable solids or liquids and require storage away from ignition sources.[5][10]
-
Hazardous Decomposition Products: In a fire, trifluoromethyl compounds can decompose to release highly toxic and corrosive gases such as hydrogen fluoride (HF).
2. What type of Personal Protective Equipment (PPE) is required?
A risk assessment should precede any handling to ensure proper PPE selection.[4] The following provides a general guideline.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is required when there is a high splash risk.[4][7] | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene). Nitrile gloves may be suitable for incidental contact but check manufacturer's compatibility charts.[4] | Prevents skin absorption of potentially toxic materials. Gloves should be inspected before each use.[7] |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. A chemical-resistant apron is recommended for tasks with high splash potential.[4] | Protects skin from accidental contact and spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is necessary if procedures may generate dust, aerosols, or vapors, especially outside of a fume hood.[4][11] | Prevents inhalation of toxic or irritating airborne contaminants. |
3. How should I properly store my trifluoromethyl compounds?
Proper storage is critical to maintain compound integrity and ensure safety.
-
General Workflow for Handling Trifluoromethyl Compounds
Caption: General workflow for safe handling of trifluoromethyl compounds.
-
Key Storage Principles:
-
Keep Containers Tightly Closed: Prevents release of vapors and contamination from air or moisture.[5][7]
-
Use a Well-Ventilated Area: Store in a designated, cool, and dry chemical storage cabinet or refrigerator.[5][6][7]
-
Segregate Incompatibles: Store away from strong oxidizing agents, acids, and bases to prevent violent reactions.[8]
-
Avoid Ignition Sources: For flammable compounds, store in a flammable-rated cabinet away from heat, sparks, and open flames.[5][10] Use non-sparking tools and explosion-proof equipment where necessary.[7]
-
4. What is the correct procedure for cleaning up a small spill of a trifluoromethyl compound?
For minor spills of manageable amounts, follow these steps. For major spills, evacuate the area and contact your institution's emergency response team.[12]
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Proper PPE: Wear, at a minimum, double gloves, safety goggles, a face shield, and a lab coat. If the compound is volatile or dusty, a respirator is required.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to absorb liquids.[10] Do not use combustible materials like paper towels to absorb a spill of an oxidizing compound.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill surface with an appropriate solvent (e.g., soap and water, or as recommended by the SDS), then wipe the area clean.
-
Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional protocols.[5]
5. How should I dispose of waste containing trifluoromethyl compounds?
Waste containing trifluoromethyl compounds must be treated as hazardous waste.
-
Decision Tree for Emergency Response (Spill/Exposure)
Caption: Decision tree for emergency response to a chemical incident.
-
Waste Disposal Protocol:
-
Segregation: Never mix incompatible waste streams. Keep halogenated waste separate from non-halogenated waste.
-
Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the appropriate hazard warnings.
-
Containers: Use a robust, leak-proof container that is compatible with the chemical waste. Keep the container closed when not in use.
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour trifluoromethyl compounds down the drain.[7]
-
References
-
Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC - PubMed Central URL: [Link]
-
Title: Trifluoromethylation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: ICSC 0577 - TRIFLUOROMETHANE Source: International Chemical Safety Cards (ICSCs) URL: [Link]
-
Title: Material Safety Data Sheet - 3-(Trifluoromethyl)anisole Source: Cole-Parmer URL: [Link]
-
Title: SAFETY DATA SHEET - 5-Fluoro-2-(trifluoromethyl)benzonitrile Source: Fisher Scientific URL: [Link]
-
Title: Emergency Procedures for Incidents Involving Chemicals Source: Research Safety, University of Kentucky URL: [Link]
-
Title: Personal Protective Equipment (PPE) Defined Source: ACS Material URL: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. ICSC 0577 - TRIFLUOROMETHANE [chemicalsafety.ilo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
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- 11. isotope.com [isotope.com]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Technical Support Center: Stabilizing 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole During Experimental Workup
Welcome to the technical support center for 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Here, we address common challenges encountered during the workup and purification phases of synthesis, with a focus on preventing unwanted degradation. Our approach is rooted in a deep understanding of the molecule's chemical properties to provide you with robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant loss of my product, this compound, after aqueous workup. What are the likely degradation pathways?
A1: The structure of this compound contains several functionalities that are susceptible to degradation under common workup conditions. The primary pathways of concern are:
-
Oxidation of the Methylthio Group: The thioether is prone to oxidation, especially if oxidizing agents are present or if the reaction mixture is exposed to air for extended periods, particularly at elevated temperatures. This oxidation initially forms the corresponding sulfoxide, which can be further oxidized to the sulfone. Both the sulfoxide and sulfone are more activated leaving groups than the methylthio group, making the molecule susceptible to nucleophilic attack.[1]
-
Nucleophilic Displacement of the Methylthio Group (or its oxidized forms): The 1,3,4-thiadiazole ring, particularly with the electron-withdrawing trifluoromethyl group, is activated towards nucleophilic substitution.[2] If the methylthio group is oxidized to the sulfoxide or sulfone, it becomes a much better leaving group and can be readily displaced by nucleophiles present in the workup, such as water or hydroxide, leading to the formation of 2-hydroxy-5-(trifluoromethyl)-1,3,4-thiadiazole or other byproducts.
-
Hydrolysis and Ring Opening under Basic Conditions: 1,3,4-Thiadiazoles can be sensitive to strong bases, which can lead to the cleavage of the heterocyclic ring.[3] The use of strong basic washes (e.g., concentrated NaOH or KOH) should be approached with caution.
-
Acid-Catalyzed Hydrolysis: While generally more stable under acidic conditions than basic ones, prolonged exposure to strong acids at elevated temperatures could potentially lead to hydrolysis of the thioether or other undesired reactions.
Below is a diagram illustrating the primary degradation pathways.
Caption: Key degradation pathways for this compound.
Q2: My reaction is complete, and I need to perform an aqueous workup. What are the best practices to minimize degradation?
A2: A carefully planned workup is crucial. Here is a recommended general protocol designed to minimize degradation:
Recommended Aqueous Workup Protocol
-
Cool the Reaction Mixture: Before beginning the workup, cool the reaction mixture to room temperature or below (0-5 °C). This will slow down potential degradation reactions.
-
Quenching: If your reaction contains highly reactive reagents, quench them appropriately before adding water. For example, if you have unreacted organometallics, a slow addition of a proton source like saturated aqueous ammonium chloride is often preferred over water alone.
-
Extraction with a Non-polar Solvent: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate, dichloromethane, or toluene.
-
Aqueous Washes (Proceed with Caution):
-
Neutral Wash: Begin with a wash of deionized water or saturated aqueous sodium chloride (brine). This will remove many water-soluble impurities.
-
Mildly Acidic Wash (Optional): If you need to remove basic impurities, use a dilute, weak acid wash such as 1% aqueous HCl or saturated aqueous ammonium chloride. Avoid strong acids unless absolutely necessary.
-
Mildly Basic Wash (Use with Caution): To remove acidic impurities, a wash with saturated aqueous sodium bicarbonate is recommended over stronger bases like sodium carbonate or sodium hydroxide. The bicarbonate solution is sufficiently basic to neutralize acids without significantly increasing the risk of thiadiazole ring opening or hydrolysis.
-
-
Drying and Concentration: After the final aqueous wash, dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure at a low temperature (typically below 40 °C).
Key Considerations:
-
Minimize Contact Time: Perform the aqueous washes as quickly as possible. Do not let the biphasic mixture stir for extended periods.
-
Degassed Solvents: If you are particularly concerned about oxidation, using degassed water and solvents for the workup can be beneficial.
-
Inert Atmosphere: If possible, conduct the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
Q3: I suspect my product has degraded. How can I identify the degradation products?
A3: A combination of chromatographic and spectroscopic techniques can help identify the degradation products.
| Potential Degradant | TLC/LC Analysis | Expected Spectroscopic Changes |
| Sulfoxide/Sulfone | More polar than the starting material (lower Rf on normal phase TLC/shorter retention time on reverse phase LC). | ¹H NMR: Downfield shift of the S-CH₃ protons. IR: Appearance of strong S=O stretching bands (approx. 1030-1070 cm⁻¹ for sulfoxide, 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹ for sulfone). MS: Increase in molecular weight by 16 (sulfoxide) or 32 (sulfone). |
| 2-Mercapto-5-(trifluoromethyl)-1,3,4-thiadiazole | Can be more or less polar depending on the chromatographic conditions. May exhibit tautomerism. | ¹H NMR: Disappearance of the S-CH₃ singlet and appearance of a broad S-H proton signal (can exchange with D₂O). MS: Decrease in molecular weight by 14 (loss of CH₂). |
| Ring-Opened Products | Often highly polar and may remain in the aqueous layer or streak on TLC. | Can be complex and varied. Often results in a mixture of products that are difficult to characterize without further investigation. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting the degradation of the target compound.
Purification Guidance
Q4: What are the recommended methods for purifying this compound?
A4: The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: This is the most common method for laboratory-scale purification.
-
Stationary Phase: Standard silica gel is generally effective.
-
Mobile Phase: A non-polar/polar solvent system such as a gradient of ethyl acetate in hexanes or heptane is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.
-
Pro-Tip: To avoid potential on-column degradation, especially if acidic impurities are present, you can pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% v/v in the mobile phase).
-
-
Distillation: For larger quantities and if the product is thermally stable, distillation under reduced pressure can be an effective purification method.[4][5] The boiling point of this compound is reported to be 197 °C at atmospheric pressure, so vacuum distillation is recommended to lower the required temperature and minimize thermal degradation.[6]
-
Recrystallization: If a solid product is obtained and is of reasonable purity, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material. The choice of solvent will need to be determined empirically, but systems like ethanol/water or hexanes/ethyl acetate are common starting points.
References
-
Bayer Corporation. (2005). Process for producing this compound using methyldithiocarbazinate and trifluoroacetic acid. European Patent EP 0 926 142 B1. Available at: [Link]
-
Bayer Corporation. (1998). Process for making this compound using methyldithiocarbazinate. European Patent EP 0 926 141 B1. Available at: [Link]
- Hambardzumyan, E. N., Vorskanyan, A. S., Grigoryan, A. A., & Yengoyan, A. P. (2016). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. American Chemical Science Journal, 15(1), 1-9.
- Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
-
mzCloud. (2017). 2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-1,3,4-thiadiazole. Available at: [Link]
- ISRES Publishing. (2022). 174 Thiadiazoles and Their Properties.
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(8), 14764-14785.
- Yusupov, V. I., et al. (2022). Design and synthesis of 2-alkylthio-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazoles and their fungicidal activity. Chemistry of Heterocyclic Compounds, 58(1), 63-70.
- Stoyanova, M., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 1938.
-
LookChem. (n.d.). 2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole. Retrieved January 27, 2026, from [Link]
- Toohey, J. I. (1977). Methylthio group cleavage from methylthioadenosine. Description of an enzyme and its relationship to the methylthio requirement of certain cells in culture.
- Lee, M. L., & Castle, R. N. (1985). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Analytical Chemistry, 57(1), 309-315.
- Abdel-Wahab, B. F., et al. (2019).
- Yuan, Z., et al. (2016). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Molecules, 21(9), 1149.
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- 4. data.epo.org [data.epo.org]
- 5. data.epo.org [data.epo.org]
- 6. 2-(trifluoroMethyl)-5-(Methylthio)-1,3,4-thiadiazole CAS No.: 32539-16-5 Supplier [qinmuchem.com]
Validation & Comparative
Unambiguous Structural Verification of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Definitive Guide Using 2D NMR
Introduction
In the realm of pharmaceutical and agrochemical research, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of regulatory compliance and scientific validity. 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole, a key intermediate in the synthesis of various active compounds, presents a classic challenge for structural elucidation.[1][2] Its structure, featuring a highly substituted heterocyclic core with a single proton-bearing group, renders simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy insufficient for complete characterization.
This guide provides an in-depth, technically-grounded comparison of analytical approaches, demonstrating why two-dimensional (2D) NMR spectroscopy is the superior and indispensable tool for this task. We will delve into the causality behind experimental choices, provide field-proven protocols, and interpret the resulting data to build an unassailable, self-validating case for the structure of this compound.
The Analytical Challenge: Limitations of 1D NMR and Other Techniques
While techniques like Mass Spectrometry (MS) can confirm the molecular formula (C₄H₃F₃N₂S₂) and Infrared (IR) Spectroscopy can identify functional groups, they cannot establish the precise connectivity of the atoms. Even 1D ¹H and ¹³C NMR, the workhorses of organic chemistry, fall short.
-
¹H NMR: The spectrum will show only a single singlet for the methylthio (-SCH₃) protons. There are no other protons, and thus no proton-proton coupling, leaving the position of this group relative to the trifluoromethyl (-CF₃) group completely ambiguous.
-
¹³C NMR: This spectrum will reveal the four unique carbon atoms present in the molecule. However, without further information, it is impossible to definitively assign the signals for the two thiadiazole ring carbons or to prove the S-CH₃ group is attached to C2 and not C5.
This ambiguity necessitates a more powerful approach that can reveal through-bond correlations between nuclei.
The 2D NMR Solution: A Theoretical Framework
2D NMR experiments provide this crucial connectivity information by spreading the spectral data across two frequency axes, revealing correlations between nuclei as "cross-peaks".[3][4] For this specific molecule, two heteronuclear (¹H-¹³C) experiments are paramount: HSQC and HMBC.[5]
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[6][7] It is an exceptionally sensitive technique for confirming which proton signal corresponds to which carbon signal.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the cornerstone experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons over two, three, and sometimes four bonds.[7] By observing these long-range couplings, one can piece together the molecular puzzle, connecting protonated fragments to non-protonated (quaternary) carbons and other functional groups.
The logical workflow for validating the structure using these techniques is outlined below.
Caption: Workflow for structure validation using 2D NMR.
Experimental Protocol
Scientific integrity demands a robust and reproducible methodology. The following protocol outlines the steps for acquiring high-quality 2D NMR data.
1. Sample Preparation
-
Accurately weigh approximately 10-15 mg of high-purity this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common first choice due to its low viscosity and good solubilizing power.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm for both ¹H and ¹³C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and ensure the solution is homogeneous.
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Standard Experiments:
-
1D Proton (¹H): Acquire a standard ¹H spectrum to confirm the presence of the methyl singlet and assess sample purity.
-
1D Carbon (¹³C): Acquire a proton-decoupled ¹³C spectrum. This will likely require a greater number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp). The key parameter is the one-bond coupling constant (J¹CH), which should be optimized for an average C-H bond, typically set to 145 Hz.
-
HMBC: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The crucial parameter is the long-range coupling constant (JⁿCH), which is typically optimized for a value between 8-10 Hz to observe 2- and 3-bond correlations.[8]
-
Data Analysis and Structure Validation
Let's walk through the interpretation of the spectra to build a conclusive argument for the proposed structure. For clarity, we will use the following atom numbering scheme:
(Self-generated image for illustrative purposes)Step 1: Analysis of 1D Spectra and Predicted Chemical Shifts
Based on known chemical shift ranges from literature and databases, we can predict the approximate chemical shifts for each nucleus.[9][10][11]
| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹³C Multiplicity |
| 1 | -SC H₃ | 2.7 - 2.9 | 15 - 20 | Singlet |
| 2 | C -SMe | - | 165 - 175 | Singlet |
| 5 | C -CF₃ | - | 150 - 160 | Quartet (due to ²JCF) |
| 6 | -C F₃ | - | 115 - 125 | Quartet (due to ¹JCF) |
The trifluoromethyl carbon (C6) and the adjacent ring carbon (C5) are expected to appear as quartets in the proton-decoupled ¹³C spectrum due to coupling with the three fluorine atoms (¹⁹F, I=1/2).[12]
Step 2: HSQC Interpretation - The Direct Connection
The HSQC spectrum provides the first piece of definitive evidence. It will display a single cross-peak.
-
Observation: A correlation between the proton signal at ~2.8 ppm and the carbon signal at ~17 ppm.
Step 3: HMBC Interpretation - The Key to Connectivity
The HMBC spectrum is the most critical dataset for validating the overall structure. It reveals the connections between the assigned methyl group and the non-protonated carbons of the thiadiazole ring.
-
Primary Expected Correlation: A strong cross-peak will be observed between the methyl protons (H1) and the thiadiazole ring carbon at ~170 ppm (C2). This correlation occurs over three bonds (H-C1-S-C2).
-
Causality: The observation of this specific correlation is only possible if the methylthio group is directly attached to this ring carbon. This single cross-peak definitively establishes the C1-S-C2 linkage.
-
Secondary Expected Correlation: A weaker correlation may be observed from the methyl protons (H1) to the other thiadiazole ring carbon, C5, over four bonds (H-C1-S-C2-N=C5). The absence of this peak does not disprove the structure, as four-bond correlations are not always observed.[7]
The key HMBC correlations that validate the structure are illustrated below.
Caption: Diagram of the crucial 3-bond HMBC correlation.
Comparative Analysis: The Superiority of 2D NMR
| Analytical Technique | Information Provided | Limitations for this Molecule |
| Mass Spectrometry (MS) | Confirms molecular weight and elemental composition (C₄H₃F₃N₂S₂). | Cannot distinguish between isomers. Provides no connectivity information. |
| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., C-F, C=N stretches). | Cannot establish the relative positions of the -SCH₃ and -CF₃ groups. |
| 1D NMR (¹H, ¹³C) | Quantifies proton and carbon environments. Shows C-F coupling. | Fails to prove the crucial S-C2 bond. Connectivity remains ambiguous. |
| 2D NMR (HSQC, HMBC) | Provides unambiguous proof of atom-to-atom connectivity. | Requires slightly more instrument time than 1D NMR, but the certainty gained is invaluable. |
As the table clearly shows, while other techniques provide valuable pieces of the puzzle, only 2D NMR, and specifically the HMBC experiment, can assemble those pieces into a single, validated structure. The self-validating nature of the experiment—where the observed correlations must match the proposed structure—provides the highest level of scientific confidence.
Conclusion
The structural validation of this compound serves as a perfect case study for the power and necessity of 2D NMR spectroscopy in modern chemical research. While 1D NMR leaves critical questions of connectivity unanswered, the strategic application of HSQC and HMBC experiments provides irrefutable, through-bond evidence. The observation of a three-bond correlation between the methyl protons and one of the thiadiazole ring carbons in the HMBC spectrum is the definitive experiment that validates the proposed structure, meeting the rigorous standards required by researchers, scientists, and drug development professionals.
References
-
University of California, Davis. (n.d.). 2D NMR Spectroscopy. Chem LibreTexts. [Link]
-
U.S. Environmental Protection Agency. (2023). 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)-. Substance Details. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
Cisneros, J. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30065–30076. [Link]
-
Piotrowska, H., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(23), 5574. [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. ETHYL (METHYLTHIO)ACETATE(4455-13-4) 1H NMR spectrum [chemicalbook.com]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. ekwan.github.io [ekwan.github.io]
A Comparative Guide to Cross-Reactivity Profiling of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives
<Senior Application Scientist >
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold and the Imperative of Selectivity
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Its mesoionic nature allows derivatives to readily cross cellular membranes, enhancing interaction with biological targets.[4][5][6] The incorporation of a trifluoromethyl (-CF3) group, as in the 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole series, is a common strategy to improve metabolic stability, lipophilicity, and overall pharmacokinetic profiles.[7][8]
However, this broad bioactivity profile necessitates a rigorous evaluation of cross-reactivity. Off-target interactions are a primary cause of adverse drug reactions (ADRs) and can lead to the failure of promising drug candidates in later stages of development.[9][10] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel this compound derivatives, comparing their selectivity against established alternatives. The central hypothesis is that while these derivatives may show high potency for a primary target, their structural motifs warrant systematic screening to ensure a favorable safety profile.
One of the most prominent targets for thiadiazole-based compounds, particularly those bearing sulfonamide-like features, is the family of carbonic anhydrase (CA) enzymes.[11] CAs are ubiquitous metalloenzymes involved in crucial physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[11][12] Therefore, any cross-reactivity study of a novel thiadiazole derivative should prioritize a comprehensive assessment of its activity across various CA isoforms.
Part 1: Strategic Framework for Cross-Reactivity Assessment
A robust cross-reactivity assessment follows a tiered approach, moving from broad, high-throughput screens to more focused, hypothesis-driven assays. The goal is to efficiently identify potential liabilities and build a comprehensive selectivity profile. This proactive strategy, often termed in vitro safety pharmacology profiling, is a cost-effective method to predict clinical adverse effects and de-risk drug discovery programs.[9][10][13]
The logical flow of this process is designed to maximize information while conserving resources. An initial broad screen casts a wide net to catch unexpected interactions. Hits from this screen then inform the design of more specific, functional assays to confirm the interaction and determine its physiological relevance.
Figure 1: A tiered experimental workflow for assessing cross-reactivity.
Part 2: Detailed Methodologies for Selectivity Profiling
This section outlines the step-by-step protocols for the key experiments described in the workflow. The causality behind experimental choices is emphasized to ensure a self-validating system.
Tier 1: Initial Broad-Panel Screening
The initial step involves screening the lead compound against a commercially available safety panel.[14][15] These panels typically include dozens of targets (GPCRs, ion channels, kinases, transporters) known to be associated with adverse drug reactions.[9][13]
Experimental Protocol: Radioligand Binding Assay Panel (Generic)
-
Objective: To identify potential off-target binding interactions across a wide range of clinically relevant targets.
-
Materials:
-
Test Compound: this compound derivative, solubilized in DMSO.
-
Control Compounds: Known inhibitor/antagonist for each target.
-
Membrane Preparations: Cell membranes expressing the target receptor of interest.
-
Radioligand: A specific, high-affinity radiolabeled ligand for each target.
-
Assay Buffer: Target-specific buffer (e.g., Tris-HCl with appropriate cofactors).
-
Scintillation Cocktail and Microplates.
-
-
Procedure:
-
Dispense 2 µL of the test compound at a high concentration (e.g., 10 µM) into assay wells.
-
Add 100 µL of the appropriate radioligand and 100 µL of the membrane preparation to each well.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail.
-
Quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to a control (e.g., DMSO vehicle). A common threshold for a "hit" is >50% inhibition.
-
Causality: This high-throughput method is ideal for initial screening due to its robustness and scalability.[13] It quickly flags potential interactions that require more detailed follow-up, even if it doesn't confirm functional activity (i.e., agonist vs. antagonist).
Tier 2: Focused Selectivity - The Carbonic Anhydrase Isoform Panel
Given the prevalence of carbonic anhydrase inhibition among thiadiazole derivatives, a focused selectivity panel across key human CA isoforms (e.g., hCA I, II, IV, IX, XII) is essential.[1][11] This allows for a direct comparison of inhibitory activity against the cytosolic (I, II), membrane-bound (IV, IX, XII), and mitochondrial isoforms.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
-
Objective: To determine the inhibitory potency (Ki) of the test compound against a panel of purified human carbonic anhydrase isoforms.
-
Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The reaction causes a pH change, which is monitored by a pH indicator dye (e.g., p-nitrophenol). An inhibitor will slow the rate of this reaction.
-
Materials:
-
Purified hCA isoforms (I, II, IV, IX, XII).
-
Test Compound and reference inhibitor (e.g., Acetazolamide).
-
Buffer: Tris-HCl with a pH indicator.
-
Substrate: CO₂-saturated water.
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of the test compound for 15 minutes at room temperature.
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time (milliseconds).
-
Calculate the initial reaction rates from the slope of the absorbance curve.
-
-
Data Analysis:
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the substrate concentration.
-
-
Causality: The stopped-flow method is the gold standard for measuring CA activity due to its ability to capture the very rapid kinetics of the CO₂ hydration reaction. This provides highly accurate Ki values essential for building a precise selectivity profile.
Tier 2: Biophysical Validation
To confirm that an observed inhibitory effect is due to direct binding, biophysical methods are employed. Techniques like Isothermal Titration Calorimetry (ITC) provide not only affinity data but also the thermodynamic signature (enthalpy and entropy) of the binding event, which is crucial for understanding the molecular forces driving selectivity.[16]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Objective: To confirm direct binding of the test compound to a target protein and determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
-
Procedure:
-
Load the purified target protein (e.g., hCA II) into the sample cell of the calorimeter.
-
Load a concentrated solution of the test compound into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
Measure the minute heat changes that occur upon binding after each injection.
-
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to extract the KD, n, ΔH, and ΔS.
-
Causality: ITC is a label-free method that provides a complete thermodynamic characterization of the interaction in solution.[16] This helps to validate hits from primary screens and provides invaluable information for structure-activity relationship (SAR) studies aimed at improving selectivity.[17][18]
Part 3: Comparative Data Analysis and Visualization
The ultimate goal is to generate a clear, quantitative comparison of the lead compound against relevant alternatives. Data should be summarized in tables to facilitate easy interpretation. The Selectivity Index is a critical metric, calculated by dividing the potency (e.g., IC50 or Ki) for an off-target by the potency for the on-target. A higher index indicates greater selectivity.
Table 1: Hypothetical Cross-Reactivity Profile for Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | Selectivity Index (hCA II vs hCA I) | Selectivity Index (hCA II vs hCA IX) |
| Lead Compound | 5,200 | 55 | 850 | 94.5 | 15.5 |
| Acetazolamide (Ref.) | 250 | 12 | 25 | 20.8 | 2.1 |
| Alternative A (Non-selective) | 80 | 65 | 95 | 1.2 | 1.5 |
Data are hypothetical and for illustrative purposes.
Table 2: Hypothetical Broad Panel Screening Results (% Inhibition @ 10 µM)
| Target | Lead Compound | Alternative A | Associated ADR |
| Adrenergic α1A | 3% | 4% | Hypotension |
| hERG Channel | 8% | 12% | Arrhythmia |
| 5-HT2B Receptor | 68% | 15% | Valvulopathy |
| Dopamine D2 Receptor | 11% | 75% | Extrapyramidal symptoms |
Data are hypothetical. Hits (>50% inhibition) are bolded.
From this hypothetical data, we can infer:
-
The Lead Compound is highly selective for hCA II over hCA I but shows less selectivity against the cancer-related hCA IX isoform compared to the reference, Acetazolamide.
-
The Lead Compound shows a potential off-target liability at the 5-HT2B receptor, which would require immediate follow-up with functional assays.
-
Alternative A is non-selective across the CA isoforms and shows a significant liability at the Dopamine D2 receptor.
Figure 2: The core principle of drug selectivity.
Conclusion
A systematic and rigorous assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design. For novel scaffolds like this compound derivatives, understanding the selectivity profile is paramount to advancing a compound with a high probability of clinical success. By employing a tiered strategy that combines broad panel screening with focused enzymatic and biophysical assays, researchers can build a comprehensive and predictive safety profile. This data-driven approach allows for the objective comparison of a lead candidate against alternatives, ensuring that only the most selective and safest molecules proceed toward clinical development.
References
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Shafique, M., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]
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Ghandi, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
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Hambardzumyan, N.E., et al. (2021). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. ResearchGate. Available at: [Link]
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Singh, P., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC. Available at: [Link]
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Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]
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Aday, B., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. PubMed. Available at: [Link]
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Al-Salahi, R., et al. (2023). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical structures.
Understanding the Hazard Profile
-
1,3,4-Thiadiazole Derivatives : This class of compounds often exhibits a range of biological activities, and as such, should be handled with care.[1][2] Related thiadiazole compounds are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[3][4][5]
-
Trifluoromethyl Compounds : The trifluoromethyl group is generally stable due to the strength of the carbon-fluorine bonds.[6] However, decomposition under high heat can produce highly toxic and corrosive fumes, such as hydrogen fluoride.[7] While the trifluoromethyl group itself doesn't confer specific toxicity, the overall toxicological properties of the molecule have not been thoroughly investigated.[8]
-
Methylthio Group : Organosulfur compounds can have strong, unpleasant odors and may be irritating.
Given these components, it is prudent to treat this compound as a compound that is potentially harmful if ingested, an irritant to the skin, eyes, and respiratory system, and a substance with unknown long-term toxicological effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[5] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[5] |
| Body Protection | A flame-resistant laboratory coat should be worn and kept fully buttoned. Ensure that the sleeves are of an appropriate length to protect the wrists. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron is recommended.[5] |
| Respiratory Protection | All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount for safety. The following diagram and steps outline the recommended procedure for handling this compound.
Caption: Waste disposal workflow for this compound.
By adhering to these guidelines, you can mitigate the potential risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
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- CymitQuimica. (2024, December 19). Safety Data Sheet: 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-thiol.
- Greenbook.net. (2001, January 19). Material Safety Data Sheet: Banrot 8G®.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione.
- MDPI. (2022, December 6). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
- Fisher Scientific. (2024, March 1). Safety Data Sheet: 5-Fluoro-2-(trifluoromethyl)benzonitrile.
- CPAchem. (n.d.). Safety data sheet: 1,3,4-Thiadiazole, 2-methyl-5-(methylthio)-.
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- MDPI. (2023, December 21). The Thiadiazole Ring (THD) Is a Building Block for Potential Inhibitors of the SARS-CoV-2 Main Protease (Mpro): Theoretical Look into the Structure, Reactivity, and Binding Profile of Three 1,3,4-THD Derivatives toward Mpro.
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- Braun Research Group. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
